1-Bromo-3-(chloromethyl)-2-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLBOTQKXUSZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608492 | |
| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786652-60-6 | |
| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-(chloromethyl)-2-fluorobenzene
CAS Number: 786652-60-6
This technical guide provides a comprehensive overview of 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.
Chemical and Physical Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₅BrClF. Its structure, featuring a bromo, a chloromethyl, and a fluoro substituent on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 786652-60-6 | Multiple sources |
| Molecular Formula | C₇H₅BrClF | Multiple sources |
| Molecular Weight | 223.47 g/mol | Multiple sources |
| Melting Point | 59-61 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Appearance | Colorless to light yellow solid | Inferred from melting point |
Synthesis and Reactivity
The synthesis of this compound is not widely reported in publicly available literature. However, a reliable two-step method for the synthesis of the structurally analogous 1-Bromo-3-(bromomethyl)-2-chlorobenzene can be considered a representative protocol. This process involves a Sandmeyer reaction followed by a benzylic bromination.
The reactivity of this compound is characterized by the distinct functionalities of its substituents. The chloromethyl group is susceptible to nucleophilic substitution reactions, while the bromo group is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for selective and sequential modifications of the molecule.
Experimental Protocols
The following are representative experimental protocols for the synthesis and subsequent reactions of compounds with a similar substitution pattern to this compound. These protocols are provided as a guide for researchers and may require optimization for the specific target molecule.
Representative Synthesis: Two-Step Route
This protocol describes the synthesis of a structural analog and is presented as a plausible route for this compound.
Step 1: Sandmeyer Reaction This step involves the conversion of an aniline precursor to the corresponding aryl bromide.
-
Materials: 2-Fluoro-3-methylaniline, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide, Deionized water.
-
Procedure:
-
The aniline derivative is diazotized with sodium nitrite in the presence of hydrobromic acid at 0-5 °C.
-
The resulting diazonium salt solution is then added to a solution of copper(I) bromide.
-
The reaction mixture is heated to drive the reaction to completion.
-
The product is isolated by extraction and purified by distillation.
-
Step 2: Benzylic Halogenation This step introduces the chloromethyl group.
-
Materials: The product from Step 1, N-Chlorosuccinimide (NCS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).
-
Procedure:
-
The aryl bromide from the previous step is dissolved in the solvent.
-
N-Chlorosuccinimide and the radical initiator are added.
-
The mixture is heated to reflux to initiate the radical chlorination of the methyl group.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Nucleophilic Substitution of the Chloromethyl Group
-
Materials: this compound, a nucleophile (e.g., sodium cyanide, potassium phthalimide), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve this compound in the solvent.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the product.
-
Suzuki-Miyaura Cross-Coupling of the Bromo Group
-
Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PCy₃·HBF₄), a base (e.g., Cs₂CO₃), and a solvent system (e.g., toluene/water).[2]
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.[2]
-
The vessel is purged with an inert gas (e.g., argon).[2]
-
The degassed solvent system is added.[2]
-
The reaction mixture is heated (e.g., to 80 °C) and stirred for several hours.[2]
-
The reaction progress is monitored by TLC or GC.
-
After completion, the mixture is cooled, diluted with an organic solvent, and washed.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
-
Visualizations
Synthetic Pathway
Caption: Representative two-step synthesis of this compound.
Sequential Reactivity Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene (CAS No: 786652-60-6). This halogenated aromatic compound is a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1]
Core Physicochemical Properties
This compound is a derivative of benzene featuring a bromine atom at the 1-position, a chloromethyl group at the 3-position, and a fluorine atom at the 2-position.[1] While it is described by some suppliers as a colorless to light yellow liquid, multiple sources report a melting point of 59-61°C, which would indicate it is a solid at standard temperature and pressure.[2][3] This discrepancy should be noted, and empirical verification is recommended.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 786652-60-6 | [4] |
| Molecular Formula | C₇H₅BrClF | [3] |
| Molecular Weight | 223.47 g/mol | [3][5] |
| Synonyms | 3-Bromo-2-fluorobenzyl chloride | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | 59-61°C | [1][2][3] |
| Storage Temperature | 2-8°C | [5] |
| Hazard Class | Irritant | [1] |
Table 2: Comparative Physicochemical Data of Structurally Related Compounds
| Compound | CAS Number | Boiling Point (°C) | Density (g/mL) |
| 1-Bromo-3-chlorobenzene | 108-37-2 | 196 | 1.63 |
| 1-(Bromomethyl)-3-fluorobenzene | 456-41-7 | 196.9 | 1.5 |
Reactivity and Applications
The utility of this compound in organic synthesis stems from the differentiated reactivity of its halogenated functional groups. The benzylic chloride is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various transition-metal-catalyzed cross-coupling reactions. This allows for selective and sequential functionalization.
Key Chemical Reactions:
-
Nucleophilic Substitution: The chloromethyl group serves as an excellent leaving group, readily reacting with a wide range of nucleophiles (e.g., alcohols, amines, thiols) to form new carbon-heteroatom bonds.[6]
-
Palladium-Catalyzed Coupling: The carbon-bromine bond is a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds.
-
Oxidation/Reduction: The aromatic ring and substituents can undergo oxidation or reduction under specific conditions to introduce further functionality.
Its versatile reactivity makes it a valuable building block for complex molecules in medicinal chemistry and materials science.[1]
Caption: Logical diagram of differential reactivity.
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a reliable synthetic route can be proposed based on established methodologies for analogous compounds. The following two-step process involves the formation of a substituted toluene intermediate followed by benzylic chlorination.
Protocol 1: Proposed Synthesis of this compound
This procedure is adapted from protocols for structurally similar molecules and should be performed by trained chemists with appropriate safety precautions.
Step 1: Synthesis of 1-Bromo-2-fluoro-3-methylbenzene
This step can be achieved via a Sandmeyer reaction starting from 2-fluoro-3-methylaniline.
-
Materials: 2-fluoro-3-methylaniline, Hydrobromic Acid (48%), Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr), Deionized Water.
-
Procedure:
-
Diazotization: Cool a stirred solution of 2-fluoro-3-methylaniline in 48% hydrobromic acid to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a suspension of Copper(I) Bromide in a small amount of 48% HBr.
-
Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature. Nitrogen gas evolution will be observed.
-
Work-up: After gas evolution ceases, the reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Benzylic Chlorination to Yield this compound
This step involves the free-radical chlorination of the methyl group of the intermediate.
-
Materials: 1-Bromo-2-fluoro-3-methylbenzene, Thionyl Chloride (SOCl₂), a radical initiator (e.g., AIBN or benzoyl peroxide), and an inert solvent (e.g., carbon tetrachloride or chlorobenzene). Alternatively, N-Chlorosuccinimide (NCS) can be used.
-
Procedure using Thionyl Chloride:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromo-2-fluoro-3-methylbenzene in the chosen solvent.
-
Add thionyl chloride (1.1 to 1.5 equivalents) and a catalytic amount of a radical initiator.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the mixture to cold water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, this compound, can be further purified by vacuum distillation or recrystallization.
-
Caption: Proposed two-step synthetic workflow.
Safety and Handling
This compound is classified as an irritant and may be harmful if ingested or inhaled.[2] It is irritating to the mucous membranes and upper respiratory tract.[2]
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the involvement of this compound in defined biological signaling pathways. Its primary role in the life sciences is as a synthetic intermediate or building block used to construct more complex, biologically active molecules.[2] Its "mechanism of action" is therefore best described in terms of its chemical reactivity towards nucleophiles and its utility in coupling reactions to build larger molecular scaffolds.[2] Researchers may use this compound as a precursor for potential bioactive compounds, but the compound itself is not known to be a modulator of specific molecular targets or pathways.
Conclusion
This compound is a valuable chemical intermediate with distinct, exploitable reactive sites. While some of its physical properties, such as boiling point and density, require further experimental determination, its utility in the synthesis of complex organic molecules is clear. The provided protocols and safety information offer a foundation for its effective and safe use in a research and development setting.
References
- 1. Cas 786652-60-6,this compound | lookchem [lookchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. CAS:786652-60-6 FT-0681168 this compound Product Detail Information [finetechchem.com]
- 4. This compound | 786652-60-6 [amp.chemicalbook.com]
- 5. 1182357-16-9|1-Bromo-2-(chloromethyl)-3-fluorobenzene|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Predicted Spectral Data of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the predicted spectral data for 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a key intermediate in various synthetic applications. Due to the limited availability of experimental data, this guide focuses on computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for these predictions are detailed, and the data is presented in a clear, tabular format for ease of reference. This guide is intended to assist researchers in the putative identification and characterization of this compound.
Predicted Spectral Data
The spectral data presented herein are computationally generated and should be used as a reference for the putative identification of this compound. Experimental verification is recommended for confirmation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in CDCl₃ is expected to show signals corresponding to the three aromatic protons and the two benzylic protons of the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.
| Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Assignment |
| ~ 7.45 | ddd | 1H | H-6 |
| ~ 7.20 | t | 1H | H-5 |
| ~ 7.05 | ddd | 1H | H-4 |
| ~ 4.70 | s | 2H | -CH₂Cl |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ will display six distinct signals for the aromatic carbons and one for the chloromethyl carbon. The chemical shifts are determined by the substitution pattern on the benzene ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 158 (d, ¹JCF ≈ 250 Hz) | C-2 |
| ~ 134 (d) | C-6 |
| ~ 130 (d) | C-4 |
| ~ 128 (d) | C-5 |
| ~ 125 (d, ²JCF ≈ 20 Hz) | C-3 |
| ~ 115 (d, ²JCF ≈ 15 Hz) | C-1 |
| ~ 45 (t) | -CH₂Cl |
Predicted Infrared (IR) Spectral Data
The predicted IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960, 2870 | Weak | Aliphatic C-H Stretch (-CH₂Cl) |
| 1600, 1580, 1470 | Strong, Medium | Aromatic C=C Bending |
| 1250 | Strong | C-F Stretch |
| 800-700 | Strong | C-Cl Stretch |
| 650-550 | Strong | C-Br Stretch |
Predicted Mass Spectrometry (MS) Data
The predicted electron ionization mass spectrum will show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.
| m/z | Relative Abundance (%) | Assignment |
| 222/224/226 | High | [M]⁺ (Molecular Ion) |
| 187/189 | High | [M-Cl]⁺ |
| 143/145 | Medium | [M-Br]⁺ |
| 108 | Medium | [M-Br-Cl]⁺ |
Computational Methodologies
The spectral data presented in this guide were predicted using established computational chemistry methods.
NMR Spectra Prediction
The ¹H and ¹³C NMR spectra were predicted using a combination of empirical and computational methods. Chemical shifts were calculated based on a database of known compounds using algorithms such as Hierarchical Organisation of Spherical Environments (HOSE) codes and machine learning models. These predictions are typically performed in a simulated CDCl₃ solvent.
IR Spectrum Prediction
The IR spectrum was predicted using Density Functional Theory (DFT) calculations. The molecular geometry was first optimized, followed by a frequency calculation to determine the vibrational modes and their corresponding infrared intensities.
Mass Spectrum Prediction
The mass spectrum was predicted by analyzing the likely fragmentation pathways of the molecule under electron ionization. The prediction includes the molecular ion and major fragment ions, taking into account the natural isotopic abundance of bromine and chlorine.
Caption: Computational workflows for predicting NMR, IR, and MS spectra.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR assignments.
Caption: Structure of this compound.
Disclaimer: The spectral data and associated information provided in this document are based on computational predictions and are intended for research and informational purposes only. This information has not been experimentally verified and should not be used as a sole means of compound identification or for any regulatory purposes. Independent experimental verification is strongly recommended. The user assumes all risks associated with the use of this predicted data.
An In-depth Technical Guide on the Solubility of 1-Bromo-3-(chloromethyl)-2-fluorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols. An analysis of the compound's physicochemical properties is presented to predict its general solubility behavior. Detailed methodologies for experimental solubility determination are provided, along with templates for data presentation and visualizations to guide laboratory investigations.
Introduction
This compound (CAS No. 786652-60-6) is a substituted aromatic compound with the molecular formula C7H5BrClF.[1] Its structure, featuring bromine, chlorine, and fluorine atoms, makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its experimental determination.
Physicochemical Properties and Predicted Solubility Profile
The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 786652-60-6 | [1] |
| Molecular Formula | C7H5BrClF | [1] |
| Molecular Weight | 223.48 g/mol | [1] |
| Melting Point | 59-61 °C | [1] |
| Appearance | Solid (predicted) |
Based on its molecular structure, this compound is a polar molecule. The presence of halogen atoms and the chloromethyl group contributes to its polarity. Following the principle of "like dissolves like," it is anticipated to exhibit higher solubility in polar aprotic and moderately polar organic solvents. Its solubility is expected to be lower in nonpolar solvents and very low in polar protic solvents like water. A diagram illustrating the expected solubility trend is presented in Figure 1.
Figure 1: Predicted solubility relationships based on solvent polarity.
Quantitative Solubility Data
Table 2: Experimentally Determined Solubility of this compound (Template)
| Solvent Class | Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant (ε) | Solubility ( g/100 mL) |
| Non-Polar | Hexane | 86.18 | 0.655 | 1.88 | Data not available |
| Toluene | 92.14 | 0.867 | 2.38 | Data not available | |
| Moderately Polar | Dichloromethane | 84.93 | 1.33 | 9.08 | Data not available |
| Chloroform | 119.38 | 1.49 | 4.81 | Data not available | |
| Ethyl Acetate | 88.11 | 0.902 | 6.02 | Data not available | |
| Polar Aprotic | Acetone | 58.08 | 0.791 | 20.7 | Data not available |
| Acetonitrile | 41.05 | 0.786 | 37.5 | Data not available | |
| Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 46.7 | Data not available | |
| Polar Protic | Methanol | 32.04 | 0.792 | 32.7 | Data not available |
| Ethanol | 46.07 | 0.789 | 24.5 | Data not available | |
| Isopropanol | 60.10 | 0.786 | 18.3 | Data not available |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
4.1. Materials and Reagents
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
4.2. Methodology
A visual representation of the experimental workflow is provided in Figure 2.
References
An In-depth Technical Guide to the Theoretical Properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Given the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related compounds and predictive models to offer a thorough theoretical analysis of its physicochemical properties, spectral characteristics, and reactivity.
Core Molecular Attributes
This compound, with the CAS Number 786652-60-6, possesses a unique substitution pattern on the benzene ring that imparts a high degree of reactivity and synthetic utility. The presence of bromo, chloromethyl, and fluoro groups allows for selective and sequential chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 786652-60-6 | [1][2] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | 59-61 °C | [4] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| Storage Temperature | 2-8°C | [4] |
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Features
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic region (δ 7.0-7.8 ppm) with complex splitting patterns due to the three different substituents. A singlet for the benzylic protons (CH₂Cl) is expected around δ 4.5-5.0 ppm. |
| ¹³C NMR | Aromatic region (δ 120-140 ppm) showing six distinct signals for the benzene ring carbons. A signal for the benzylic carbon (CH₂Cl) is expected around δ 40-45 ppm. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine and one chlorine atom. A prominent fragment corresponding to the loss of a chlorine radical from the chloromethyl group (M⁺ - Cl) is expected. |
| Infrared (IR) | Characteristic C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), C-Br stretching (~500-650 cm⁻¹), and C-Cl stretching (~650-800 cm⁻¹). |
Reactivity and Synthetic Utility
The strategic value of this compound in organic synthesis lies in the differential reactivity of its functional groups.[5] This allows for a range of selective transformations, making it a key intermediate for creating complex diarylmethane substructures, which are prevalent in many biologically active compounds.[5]
The primary reaction pathways include:
-
Nucleophilic Substitution at the Benzylic Position: The chloromethyl group is highly susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups (e.g., alcohols, ethers, amines, thiols, and cyanides). This reaction is typically the most facile transformation for this molecule.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of new carbon-carbon bonds.[5] This reactivity is generally accessed after functionalization of the more reactive chloromethyl group.
-
Electrophilic Aromatic Substitution: The electron-donating and -withdrawing nature of the existing substituents will direct further electrophilic substitution on the aromatic ring, although this is generally less common in the synthetic applications of this molecule.
Below is a conceptual workflow illustrating the selective functionalization of this compound.
Caption: Selective functionalization workflow for this compound.
Experimental Protocols
Step 1: Friedel-Crafts Chloromethylation of 1-Bromo-2-fluorobenzene
This reaction introduces the chloromethyl group onto the aromatic ring. The substitution is expected to be directed by the existing substituents.
Materials:
-
1-Bromo-2-fluorobenzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, to a stirred solution of 1-bromo-2-fluorobenzene in dichloromethane, add paraformaldehyde and anhydrous zinc chloride.
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for a designated period.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification by Column Chromatography
The crude product from Step 1 will likely be a mixture of isomers and starting material. Purification by column chromatography is necessary to isolate the desired this compound.
Materials:
-
Crude product from Step 1
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Conclusion
This compound is a promising chemical intermediate with significant potential for applications in drug discovery and materials science. Its unique trifunctional substitution pattern allows for a high degree of control over subsequent chemical modifications. While experimental data for this compound remains limited, this technical guide provides a robust theoretical framework for its properties, reactivity, and synthesis, offering valuable insights for researchers and scientists working in the field of organic synthesis. Further experimental validation of the predicted data and synthetic protocols is encouraged to fully unlock the potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-(chloromethyl)-3-fluorobenzene | 1182357-16-9 | Benchchem [benchchem.com]
- 4. This compound | 786652-60-6 [amp.chemicalbook.com]
- 5. This compound | 786652-60-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of a plausible synthetic route to 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The direct synthesis from 2-fluoro-3-chlorotoluene is not straightforward due to the required substitution pattern. Therefore, this guide details a robust and chemically sound two-step approach commencing from the commercially available precursor, 2-fluorotoluene. The synthesis involves an initial electrophilic aromatic bromination to introduce the bromine atom, followed by a selective free-radical chlorination of the benzylic methyl group. Detailed experimental protocols, quantitative data, and process diagrams are provided to ensure clarity and reproducibility.
Synthetic Pathway Overview
The synthesis of this compound is most effectively accomplished in two sequential steps:
-
Electrophilic Aromatic Bromination: 2-Fluorotoluene is first brominated to produce the key intermediate, 3-Bromo-2-fluorotoluene. This reaction leverages the directing effects of the fluoro and methyl substituents on the aromatic ring.
-
Benzylic Radical Chlorination: The methyl group of 3-Bromo-2-fluorotoluene is then selectively chlorinated at the benzylic position using a free-radical halogenation method to yield the final product. This side-chain halogenation is a well-established transformation that avoids further substitution on the aromatic ring.[1][2]
The overall synthetic scheme is presented below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
This procedure details the electrophilic aromatic bromination of 2-fluorotoluene. The ortho,para-directing effects of the methyl and fluoro groups lead to a mixture of isomers, from which the desired 3-bromo-2-fluorotoluene can be isolated.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 2-Fluorotoluene | 110.13 | 11.0 g | 100 |
| Iron(III) Bromide (FeBr₃) | 295.56 | 1.48 g | 5.0 |
| Bromine (Br₂) | 159.81 | 16.8 g (5.4 mL) | 105 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| 10% Sodium Bisulfite (aq.) | - | as needed | - |
| Saturated Sodium Bicarbonate (aq.) | - | as needed | - |
| Brine | - | as needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | as needed | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 2-fluorotoluene (11.0 g, 100 mmol) and dichloromethane (100 mL).
-
Catalyst Addition: Add anhydrous iron(III) bromide (1.48 g, 5.0 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Bromine Addition: Slowly add bromine (16.8 g, 105 mmol) dropwise from the addition funnel over a period of 30-45 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding 10% aqueous sodium bisulfite solution until the red color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of isomers, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate 3-Bromo-2-fluorotoluene.
-
Quantitative Data Summary (Step 1):
| Parameter | Value | Reference |
|---|---|---|
| Typical Yield | 60-75% (of isolated 3-bromo isomer) | Estimated based on similar reactions |
| Reaction Temperature | 0 °C to Room Temperature | Standard bromination conditions |
| Reaction Time | 2-4 hours | Typical for complete conversion |
| Purity (Post-Purification) | >98% (by GC) | Achievable with careful purification |
This procedure describes the selective benzylic chlorination of the intermediate using sulfuryl chloride and a radical initiator. This method is highly effective for side-chain chlorination of toluene derivatives.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 3-Bromo-2-fluorotoluene | 189.02 | 9.45 g | 50.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 7.42 g (4.4 mL) | 55.0 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 82 mg | 0.5 |
| Dichloroethane | 98.96 | 100 mL | - |
| Deionized Water | 18.02 | as needed | - |
| Saturated Sodium Bicarbonate (aq.) | - | as needed | - |
| Brine | - | as needed | - |
| Anhydrous Sodium Sulfate | 142.04 | as needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-Bromo-2-fluorotoluene (9.45 g, 50.0 mmol), dichloroethane (100 mL), and AIBN (82 mg, 0.5 mmol).
-
Reagent Addition: Add sulfuryl chloride (7.42 g, 55.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 84 °C) under a nitrogen atmosphere. The reaction is typically initiated by the decomposition of AIBN and is accompanied by the evolution of SO₂ and HCl gases (use a gas trap). Monitor the reaction for 2-6 hours by GC or TLC until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of cold water to quench any remaining sulfuryl chloride.
-
Transfer to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel to yield pure this compound.
-
Quantitative Data Summary (Step 2):
| Parameter | Value | Reference |
|---|---|---|
| Typical Yield | 70-85% | [3] |
| Reaction Temperature | ~84 °C (Reflux) | Standard for AIBN initiation |
| Reaction Time | 2-6 hours | Varies with scale and substrate |
| Purity (Post-Purification) | >99% (by GC) | Achievable with standard purification |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the key experimental steps for the benzylic chlorination stage.
Figure 2: Step-by-step experimental workflow for the benzylic chlorination.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Fluoro-3-Chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of 2-fluoro-3-chlorotoluene. Due to the limited availability of specific experimental data for this substrate, this guide synthesizes established principles of organic chemistry, data from analogous compounds, and generalized experimental protocols to predict and describe its reactivity. This document is intended to serve as a foundational resource for researchers designing synthetic routes involving this versatile halogenated aromatic compound.
Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of 2-Fluoro-3-Chlorotoluene
The regiochemical outcome of electrophilic aromatic substitution on the 2-fluoro-3-chlorotoluene ring is governed by the interplay of the directing effects of the three substituents: the methyl group (-CH₃), the fluorine atom (-F), and the chlorine atom (-Cl).
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing substituent. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
-
Fluorine (-F) and Chlorine (-Cl) Atoms: Both fluorine and chlorine are deactivating, ortho, para-directing substituents. Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which preferentially stabilizes the arenium ion intermediates for ortho and para substitution.
The positions on the aromatic ring of 2-fluoro-3-chlorotoluene available for substitution are C4, C5, and C6. The directing effects of the substituents on these positions are as follows:
-
Position C4: ortho to the chlorine atom and meta to both the fluorine and methyl groups.
-
Position C5: para to the fluorine atom, meta to the chlorine atom, and ortho to the methyl group.
-
Position C6: para to the methyl group and ortho to the fluorine atom.
Considering the combined directing effects, substitution is most likely to be directed to the positions that are ortho or para to the activating methyl group and the halogen atoms. Steric hindrance may also play a role in determining the final product distribution.
Predicted Regioselectivity and Quantitative Data
| Reaction Type | Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale for Regioselectivity |
| Nitration | NO₂⁺ | 2-Fluoro-3-chloro-6-nitrotoluene | 2-Fluoro-3-chloro-4-nitrotoluene, 2-Fluoro-3-chloro-5-nitrotoluene | The C6 position is para to the activating methyl group and ortho to the fluorine. The C4 position is ortho to the chlorine. The C5 position is ortho to the methyl group and para to the fluorine. The directing effects of the methyl and fluorine groups are expected to be stronger. |
| Halogenation | Br⁺ or Cl⁺ | 2-Fluoro-3-chloro-6-halotoluene | 2-Fluoro-3-chloro-4-halotoluene, 2-Fluoro-3-chloro-5-halotoluene | Similar to nitration, the C6 position is strongly activated. |
| Sulfonation | SO₃ | 2-Fluoro-3-chloro-6-sulfonic acid | 2-Fluoro-3-chloro-4-sulfonic acid, 2-Fluoro-3-chloro-5-sulfonic acid | The bulky sulfonyl group may favor the less sterically hindered C6 position. |
| Friedel-Crafts Acylation | RCO⁺ | 2-Fluoro-3-chloro-6-acyltoluene | 2-Fluoro-3-chloro-4-acyltoluene | The deactivating effect of the halogens may necessitate harsh reaction conditions. The C6 position is the most likely site of acylation due to activation by the methyl group. |
| Friedel-Crafts Alkylation | R⁺ | Polyalkylation and rearrangement products are likely. | The activating nature of the introduced alkyl group can lead to multiple substitutions, and carbocation rearrangements are common. |
Experimental Protocols
The following are generalized, hypothetical experimental protocols for the electrophilic aromatic substitution of 2-fluoro-3-chlorotoluene. These protocols are based on standard procedures for similar compounds and should be adapted and optimized for specific research needs.
General Protocol for Nitration
Materials:
-
2-Fluoro-3-chlorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-fluoro-3-chlorotoluene to the cold sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-fluoro-3-chlorotoluene in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
General Protocol for Friedel-Crafts Acylation
Materials:
-
2-Fluoro-3-chlorotoluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acyl Chloride (e.g., Acetyl Chloride)
-
Anhydrous Dichloromethane
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the suspension with stirring.
-
Add a solution of 2-fluoro-3-chlorotoluene in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Visualizations
Directing Effects in Electrophilic Aromatic Substitution
Caption: Directing effects of substituents on 2-fluoro-3-chlorotoluene.
General Experimental Workflow for Electrophilic Aromatic Substitution
Caption: General workflow for electrophilic aromatic substitution.
Stability and Storage of 1-Bromo-3-(chloromethyl)-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical intermediate 1-Bromo-3-(chloromethyl)-2-fluorobenzene. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally similar halogenated aromatic compounds to provide best practices for its handling and storage to ensure its integrity for research and development applications.
Physicochemical Properties and Recommended Storage
Proper storage is paramount to maintaining the purity and reactivity of this compound. Like many halogenated aromatic compounds, it is susceptible to degradation from environmental factors.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation, particularly of the reactive chloromethyl group. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can catalyze degradation. |
| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations and moisture.[2] |
| Handling | In a well-ventilated chemical fume hood | To avoid inhalation of any potential vapors. |
Potential Degradation Pathways
The primary routes of degradation for this compound are anticipated to be hydrolysis and photodecomposition, given the reactivity of the benzylic chloride group.
Hydrolysis
The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzyl alcohol and hydrochloric acid. This reaction can be catalyzed by both acidic and basic conditions. The generated hydrochloric acid can further catalyze the degradation of the remaining material.
Caption: Potential hydrolysis degradation pathway of this compound.
Photodecomposition
Exposure to UV light can induce the homolytic cleavage of the carbon-chlorine bond in the chloromethyl group, generating a benzylic radical. This highly reactive intermediate can then participate in a variety of secondary reactions, leading to the formation of impurities.
Visible Signs of Decomposition
Regular visual inspection of the stored compound can help in the early detection of degradation. Key indicators of decomposition include:
-
Color Change: A noticeable shift from a colorless or light-yellow liquid to a darker yellow or brown coloration can indicate the formation of degradation products.
-
Precipitate Formation: The appearance of solid material in the liquid suggests the formation of less soluble byproducts, potentially from hydrolysis or polymerization.
-
Cloudiness: A loss of clarity in the liquid can be an indicator of significant hydrolysis.
Should any of these signs be observed, it is recommended to perform a purity analysis before use.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate its decomposition and identify potential degradation products.
Forced Degradation Study Protocol (Adapted for Hydrolysis)
This protocol outlines a general procedure for evaluating the hydrolytic stability of the compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: In a sealed vial, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: In a separate sealed vial, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: In a third sealed vial, mix an aliquot of the stock solution with an equal volume of purified water.
-
-
Incubation: Incubate all three vials at a controlled temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples to halt further degradation.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the remaining parent compound and detect the formation of degradation products.
Caption: A general experimental workflow for conducting forced degradation studies.
Conclusion
While specific quantitative stability data for this compound is not widely published, by understanding the reactivity of its functional groups and adhering to the storage and handling guidelines outlined in this guide, researchers can minimize degradation and ensure the compound's integrity for their scientific endeavors. For critical applications, it is strongly recommended to perform in-house stability assessments to qualify the material for its intended use.
References
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and chemical properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene (CAS No. 786652-60-6). The information is intended to support its safe use in research and development environments.
Chemical Identification and Properties
This compound is a halogenated aromatic compound utilized as a versatile intermediate in organic synthesis, particularly in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromine atom, a chloromethyl group, and a fluorine atom on a benzene ring, allows for a range of chemical modifications.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrClF | [2][3] |
| Molecular Weight | 223.47 g/mol | [2][3] |
| CAS Number | 786652-60-6 | [2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | 59-61 °C | [3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | 2-8°C | [3][4] |
Safety and Hazard Information
Table 2: GHS Hazard Information (Based on Structurally Similar Compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Note: This information is based on data for structurally related compounds and should be used as a guide. A thorough risk assessment should be conducted before handling.
Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated chemical fume hood. Ensure easy access to an eyewash station and safety shower.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[7]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not inhale vapors or dust.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
When weighing or transferring, especially if the compound is in powder form, perform these actions in a fume hood to minimize inhalation.[8]
Storage:
Disposal:
-
This material should be treated as hazardous waste.[7]
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[7]
-
All disposal practices must comply with local, regional, and national regulations.[7]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Chemical Reactivity and Synthetic Applications
The strategic importance of this compound in organic synthesis stems from the differential reactivity of its halogenated functional groups. This allows for selective and sequential chemical transformations.
-
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.[9]
-
Cross-Coupling Reactions: The bromine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[9]
Below is a diagram illustrating the synthetic utility of this compound.
Caption: Synthetic pathways for this compound.
Experimental Protocols
The following are generalized experimental protocols for common reactions involving compounds structurally similar to this compound. These should be adapted and optimized for specific substrates and conditions.
General Procedure for Nucleophilic Substitution
This protocol describes a typical nucleophilic substitution on the benzylic chloride.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium azide, potassium cyanide, or an amine) (1.0-1.2 eq)
-
Polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.[1]
-
Add the nucleophile to the solution.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[1]
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Quench the reaction by adding water.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a selective coupling at the aryl bromide position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.002 eq)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.004 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene
-
Deionized water
-
Argon gas
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.[1]
-
Evacuate the tube and backfill with argon. Repeat this process three times.[1]
-
Add toluene and water (10:1 v/v) to the reaction mixture under an argon atmosphere.[1]
-
Stir the reaction mixture at 80 °C for 2-4 hours.[1]
-
Monitor the reaction's progress by TLC or gas chromatography-mass spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic layer under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or associated signaling pathways for this compound. This compound is primarily used as an intermediate in chemical synthesis.[2][9] As such, its toxicological and biological effects have not been extensively studied. Researchers should handle this compound with the assumption that its biological properties are unknown and take appropriate safety precautions.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material such as sand, vermiculite, or earth.[7] Collect the absorbed material into a sealed container for disposal.[7] Clean the spill area with a suitable solvent, followed by washing with soap and water.[7]
This technical guide is intended to provide essential information for the safe handling of this compound. It is not exhaustive and should be used in conjunction with a thorough risk assessment and adherence to all institutional and regulatory safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. szforis.lookchem.com [szforis.lookchem.com]
- 3. This compound | 786652-60-6 [amp.chemicalbook.com]
- 4. 1182357-16-9|1-Bromo-2-(chloromethyl)-3-fluorobenzene|BLD Pharm [bldpharm.com]
- 5. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Bromo-2-(chloromethyl)-3-fluorobenzene | 1182357-16-9 | Benchchem [benchchem.com]
The Synthetic Versatility of 1-Bromo-3-(chloromethyl)-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of 1-Bromo-3-(chloromethyl)-2-fluorobenzene in organic synthesis, focusing on its role as a versatile building block for constructing complex molecular architectures. Due to the differential reactivity of its halogenated functional groups, this compound offers a platform for selective and sequential chemical transformations, making it a valuable intermediate in the fields of medicinal chemistry and agrochemical development.
Physicochemical Properties
This compound is a halogenated aromatic compound with the following properties:
| Property | Value |
| CAS Number | 786652-60-6[1] |
| Molecular Formula | C₇H₅BrClF[2] |
| Molecular Weight | 223.47 g/mol [3][4] |
| Synonyms | 3-Bromo-2-fluorobenzyl chloride[2] |
Core Concepts in Reactivity and Synthesis
The synthetic utility of this compound is rooted in the distinct reactivity of its two key functional groups: the chloromethyl group and the aryl bromide.[5]
-
Nucleophilic Substitution at the Chloromethyl Group: The benzylic chloride (the chloromethyl group) is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups by reacting the compound with various nucleophiles.[5]
-
Cross-Coupling at the Bromo Group: The bromine atom attached to the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon bonds.[5]
This differential reactivity allows for a strategic, stepwise approach to synthesis, where the chloromethyl group can be functionalized first, followed by a cross-coupling reaction at the bromo-substituted position.[5]
Potential Applications in Drug Discovery and Agrochemicals
While specific examples of commercial drugs or agrochemicals synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are relevant to these fields. Halogenated aromatic compounds are crucial in medicinal chemistry as the inclusion of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6] This compound serves as a valuable intermediate for synthesizing novel drug candidates and next-generation crop protection agents.[2] The versatile reactivity allows for the construction of diverse molecular scaffolds for biological screening.[7]
Key Synthetic Transformations and Experimental Protocols
The following sections provide detailed experimental protocols for the key reaction types that this compound can undergo. It is important to note that these protocols are based on closely related analogous compounds and may require optimization for this specific substrate.
Nucleophilic Substitution of the Chloromethyl Group
This reaction allows for the introduction of various functionalities at the benzylic position. A general procedure using an amine as the nucleophile is provided below, adapted from a protocol for a similar compound.
Representative Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.
-
Reagent Addition: Add potassium carbonate (2.0 equivalents) to the solution, followed by the desired primary or secondary amine (1.2 equivalents).
-
Reaction: Stir the mixture at 80°C for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.[8]
Caption: General experimental workflow for nucleophilic substitution.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The aryl bromide of this compound can be selectively coupled with various arylboronic acids to form biaryl structures, leaving the chloromethyl group intact. The following is a representative protocol based on a highly efficient method developed for analogous compounds.[9]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equivalent), the respective arylboronic acid (1.1 equivalents), Palladium(II) acetate (Pd(OAc)₂, 0.002 equivalents), Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.004 equivalents), and Cesium carbonate (Cs₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this process three times.
-
Solvent Addition: Add degassed toluene and deionized water (10:1 v/v) to the reaction mixture under an argon atmosphere.
-
Reaction: Stir the reaction mixture at 80°C for 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[10]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Quantitative Data from Analogous Reactions
The following table presents the yields of selective Suzuki-Miyaura coupling reactions between 1-bromo-3-(chloromethyl)benzene (a close analog) and various arylboronic acids, demonstrating the high efficiency and functional group tolerance of this transformation.[9]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 91 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(3'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 5 | (3-Chlorophenyl)boronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |
| 6 | o-Tolylboronic acid | 3-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 88 |
Sequential Functionalization Strategy
The differential reactivity of this compound allows for a logical and efficient approach to building molecular complexity. The more labile chloromethyl group can be addressed first through nucleophilic substitution, followed by the more robust palladium-catalyzed cross-coupling at the aryl bromide position.
References
- 1. This compound | 786652-60-6 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Bromo-3-chloromethyl-2-fluoro-benzene , 786652-60-6 - CookeChem [cookechem.com]
- 4. CAS 786652-60-6 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 786652-60-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Benzylic Chloride in 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of the benzylic chloride in 1-Bromo-3-(chloromethyl)-2-fluorobenzene. This trifunctional aromatic building block is of significant interest in medicinal chemistry and organic synthesis due to its distinct reactive sites, which allow for selective and sequential functionalization. This document details the underlying principles of its reactivity, provides experimental protocols for key transformations, and summarizes quantitative data to aid in the design and execution of synthetic strategies.
Core Concepts: Differential Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its halogenated positions. The molecule features a benzylic chloride, an aryl bromide, and an aryl fluoride on a benzene ring. The benzylic chloride is significantly more reactive towards nucleophilic substitution than the aryl halides.[1][2] This is attributed to the benzylic position's ability to stabilize both carbocation intermediates in S(_N)1 reactions and the transition state in S(_N)2 reactions through resonance with the adjacent aromatic ring.[3]
The aryl halides, in contrast, are generally unreactive towards nucleophilic substitution under typical conditions due to the strength of the C(sp²)–X bond and electronic repulsion of the π-system.[4] However, the aryl bromide is more susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the aryl fluoride, providing a further layer of selective functionalization.[5] This orthogonal reactivity allows for a stepwise approach to the synthesis of complex molecules.[2]
Quantitative Data: A Comparative Overview
The following table summarizes the expected high reactivity of the benzylic chloride in nucleophilic substitution reactions with various nucleophiles, with anticipated high yields based on analogous compounds.
| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Expected Product | Anticipated Yield (%) |
| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | N-(2-fluoro-3-bromobenzyl)propan-2-amine | >95% (crude) |
| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 1-Bromo-3-((4-ethoxyphenoxy)methyl)-2-fluorobenzene | ~98% |
| Thiol | Thiourea | Methanol | NaOH | Reflux | Bis(3-bromo-2-fluorobenzyl) sulfide | 85-95% |
| Azide | Sodium Azide (NaN₃) | DMF/DMSO | - | RT - 60 | 1-(Azidomethyl)-3-bromo-2-fluorobenzene | High |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | - | Reflux | (3-Bromo-2-fluorophenyl)acetonitrile | Good to High |
| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | - | RT - 50 | (3-Bromo-2-fluorophenyl)methanol | High |
Experimental Protocols
The following are detailed methodologies for key nucleophilic substitution reactions at the benzylic chloride position, adapted from procedures for structurally similar compounds.
Protocol 1: Synthesis of N-(3-Bromo-2-fluorobenzyl)amines
This protocol describes the N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Isopropylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add isopropylamine (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, N-(3-Bromo-2-fluorobenzyl)propan-2-amine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of (3-Bromo-2-fluorophenyl)acetonitrile
This protocol details the reaction with a cyanide nucleophile.
Materials:
-
This compound
-
Potassium Cyanide (KCN)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions. Add potassium cyanide (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane or ethyl acetate.
-
The product can be further purified by recrystallization or column chromatography.[6]
Visualizations
Reaction Pathway for Nucleophilic Substitution
The following diagram illustrates the general S(_N)2 reaction pathway for the nucleophilic substitution at the benzylic chloride position.
Caption: S(_N)2 reaction pathway for benzylic chloride substitution.
Experimental Workflow for Amine Synthesis
This diagram outlines the key steps in the synthesis of N-(3-Bromo-2-fluorobenzyl)amines.
Caption: Experimental workflow for the synthesis of N-substituted amines.
Logical Relationship of Reactivity
The diagram below illustrates the hierarchical reactivity of the different halogenated positions in this compound.
Caption: Relative reactivity of the halogenated sites.
Applications in Drug Development
The selective reactivity of the benzylic chloride in this compound makes it a valuable intermediate in drug discovery. The ease of introducing diverse functionalities at this position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The fluorinated and brominated benzene core is a common motif in pharmaceuticals, as these halogens can modulate pharmacokinetic properties such as metabolic stability and bioavailability.[7][8] The remaining aryl bromide can serve as a handle for late-stage diversification through cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. quora.com [quora.com]
- 5. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
An In-depth Technical Guide to the Differential Reactivity of Halogens in 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-(chloromethyl)-2-fluorobenzene (CAS: 786652-60-6) is a polyhalogenated aromatic compound of significant interest in synthetic chemistry. Its value as a building block lies in the distinct reactivity of its three halogen substituents: a benzylic chloride, an aryl bromide, and an aryl fluoride. This differential reactivity allows for selective and sequential functionalization, providing a versatile platform for the synthesis of complex molecular architectures. This guide details the hierarchy of reactivity among these halogens, provides quantitative data from analogous systems, outlines detailed experimental protocols for selective transformations, and presents logical workflows for synthetic strategies.
Core Concepts: A Hierarchy of Reactivity
The synthetic utility of this compound is governed by the orthogonal reactivity of its carbon-halogen bonds. The general order of reactivity is determined by the hybridization of the carbon atom and the nature of the halogen.
-
Benzylic C(sp³)-Cl: The chloromethyl group is the most reactive site for nucleophilic substitution (S_N1 and S_N2) reactions. The C-Cl bond is weaker than the aryl C-X bonds, and the resulting benzylic carbocation (in an S_N1 pathway) is stabilized by resonance with the aromatic ring.
-
Aryl C(sp²)-Br: The bromo substituent on the aromatic ring is highly susceptible to transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] The C-Br bond has a lower bond dissociation energy compared to the C-Cl and C-F bonds on the ring, facilitating oxidative addition to the metal center, which is often the rate-determining step.[2]
-
Aryl C(sp²)-F: The C-F bond is the strongest and least reactive of the three. It is generally inert to the conditions used for nucleophilic substitution at the benzylic position and palladium-catalyzed coupling at the C-Br bond. Its high bond energy and the poor leaving group ability of the fluoride ion make it resistant to cleavage.
This hierarchy allows for a three-step sequential functionalization strategy, beginning with the most labile position.
Reaction Pathways and Data Presentation
The differential reactivity enables two primary classes of selective reactions: Palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic substitution at the C-Cl bond.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Selective at C-Br)
The aryl bromide can be selectively coupled with various boronic acids, leaving the chloromethyl and fluoro groups intact. This is a powerful method for constructing biaryl frameworks. While extensive data on this compound itself is not widely published, one source indicates that it is used in palladium-catalyzed coupling reactions with arylboronic acids to achieve yields of 80–95% under optimized conditions.[3]
Data from the closely analogous compound, 1-bromo-3-(chloromethyl)benzene, provides valuable insight into the expected efficiency and functional group tolerance of this transformation.
Table 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-3-(chloromethyl)benzene with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 91 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(3'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 5 | (3-Chlorophenyl)boronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |
| 6 | o-Tolylboronic acid | 3-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 88 |
| 7 | Thiophen-2-ylboronic acid | 2-(3-(Chloromethyl)phenyl)thiophene | 78 |
| 8 | Naphthalen-1-ylboronic acid | 1-(3-(Chloromethyl)phenyl)naphthalene | 80 |
| Reaction Conditions: 1-bromo-3-(chloromethyl)benzene (0.30 mmol), arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), Cs₂CO₃ (2 equiv.), toluene (1.0 mL), and H₂O (0.1 mL) at 80 °C for 2 hours under Argon protection.[2] |
Nucleophilic Substitution (Selective at C-Cl)
The benzylic chloride is readily displaced by a variety of nucleophiles. This reaction can be performed before or after the modification of the aryl bromide, providing synthetic flexibility. Although the chloromethyl group is less reactive than a corresponding bromomethyl group, it is still significantly more susceptible to nucleophilic attack than the aryl halides.[4]
Table 2: Predicted Nucleophilic Substitution Reactions at the Benzylic Position
| Nucleophile | Reagent | Predicted Product | Typical Solvent | Typical Conditions | Predicted Yield |
| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-3-bromo-2-fluorobenzene | DMF or DMSO | Room Temp. to 60°C | High |
| Cyanide | Sodium Cyanide (NaCN) | (3-Bromo-2-fluorophenyl)acetonitrile | Ethanol/Water | Reflux | High |
| Hydroxide | Sodium Hydroxide (NaOH) | (3-Bromo-2-fluorophenyl)methanol | Acetone/Water | Room Temp. to 50°C | Moderate to High |
| Amine | R₂NH | N-((3-Bromo-2-fluorophenyl)methyl)-dialkylamine | Acetonitrile | Room Temp. to 80°C | High |
| Thiolate | RSH / Base | 1-Bromo-3-((alkylthio)methyl)-2-fluorobenzene | DMF or Ethanol | Room Temp. | High |
Experimental Protocols
The following protocols are adapted from procedures for structurally analogous compounds and represent best practices for achieving selective reactions with this compound.
General Procedure for Selective Suzuki-Miyaura Coupling of the Aryl Bromide[2]
-
To a dry Schlenk tube, add this compound (1.0 eq.), the respective arylboronic acid (1.1 eq.), Pd(OAc)₂ (0.002 eq.), PCy₃·HBF₄ (0.004 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene and water (10:1 v/v) to the reaction mixture under an argon atmosphere.
-
Stir the reaction mixture vigorously at 80 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution of the Benzylic Chloride[2]
-
Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) in a round-bottom flask.
-
Add the desired nucleophile (1.0-1.2 eq.) to the solution. Note: Some nucleophiles may need to be generated in situ (e.g., sodium thiolate from a thiol and sodium hydride).
-
Stir the reaction mixture at the appropriate temperature (room temperature to gentle heating, e.g., 40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations: Workflows and Logical Relationships
The strategic value of this compound lies in its capacity for sequential, controlled functionalization.
Caption: Sequential functionalization workflow for this compound.
Caption: Logical relationship of halogen reactivity, reaction type, and typical conditions.
Conclusion
This compound is a highly versatile synthetic intermediate due to the well-defined and predictable differential reactivity of its three halogen atoms. The benzylic chloride offers a site for facile nucleophilic substitution, while the aryl bromide provides a robust handle for efficient palladium-catalyzed cross-coupling reactions, leaving the aryl fluoride intact for potential further, more forcing transformations. This orthogonal reactivity allows for the strategic and sequential construction of complex, multi-substituted aromatic compounds, making it an invaluable tool for professionals in drug discovery and materials science. The experimental protocols and reactivity data from analogous systems provided herein serve as a strong foundation for the practical application of this building block in advanced organic synthesis.
References
Methodological & Application
Application Notes and Protocols for 1-Bromo-3-(chloromethyl)-2-fluorobenzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for the versatile chemical intermediate, 1-Bromo-3-(chloromethyl)-2-fluorobenzene. Its unique trifunctional nature, possessing a reactive benzylic chloride, a bromo group, and a fluoro group on an aromatic ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The differential reactivity of these functional groups allows for selective and sequential transformations, enabling the construction of complex molecular architectures.
Overview of Reactivity
The strategic value of this compound lies in the distinct reactivity of its functional groups.[1] The chloromethyl group is highly susceptible to nucleophilic substitution reactions, providing a straightforward method for introducing a variety of side chains.[1] The bromo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.[1] The fluorine atom can influence the molecule's electronic properties and metabolic stability, a desirable feature in drug design.
Synthesis of this compound
While not always readily available commercially, this compound can be synthesized from related precursors. A common strategy involves the bromination of a fluorotoluene derivative followed by chloromethylation, or a multi-step sequence starting from a suitable aniline.
Key Applications and Experimental Protocols
Nucleophilic Substitution at the Benzylic Position
The benzylic chloride is the most reactive site for nucleophilic substitution, allowing for the introduction of various functionalities such as amines, ethers, thioethers, and azides.[2][3]
General Protocol for N-Alkylation (Synthesis of Substituted Benzylamines):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).[2]
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-60 °C.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] Purify the crude product by column chromatography on silica gel.[2]
General Protocol for O- or S-Alkylation (Synthesis of Benzyl Ethers and Thioethers):
-
Reaction Setup: To a solution of the desired alcohol, phenol, or thiol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate or sodium hydride (1.2 eq).[2]
-
Formation of Nucleophile: Stir the mixture at room temperature for 15-30 minutes to form the corresponding alkoxide or thiolate.[2]
-
Addition of Electrophile: Add this compound (1.0-1.1 eq) to the reaction mixture.[2]
-
Reaction Conditions: Stir the reaction at room temperature or heat to 50-70 °C until the starting nucleophile is consumed.[2]
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.[2] Wash the organic phase with water and brine, dry, and concentrate.[2] Purify the crude product by silica gel chromatography.[2]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond can be selectively functionalized using Suzuki-Miyaura cross-coupling, leaving the chloromethyl group intact for subsequent modifications.[1] This reaction is highly efficient for forming biaryl structures.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.002 eq), a suitable ligand like PCy₃·HBF₄ (0.004 eq), and a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq).[3]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 10:1 v/v).[3]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically 80 °C, for 2-4 hours.[3] Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.[3] Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[3] Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[3]
Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling of 1-Bromo-3-(chloromethyl)benzene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 91 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(3'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 5 | (3-Chlorophenyl)boronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |
| Note: This data is for the analogous compound 1-bromo-3-(chloromethyl)benzene and serves as a strong indicator of the expected reactivity and yields for this compound.[3] |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Reaction pathways for this compound.
Caption: Workflow for a typical nucleophilic substitution reaction.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Multi-Step Synthesis and Utilization of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the multi-step synthesis and subsequent chemical transformations of 1-Bromo-3-(chloromethyl)-2-fluorobenzene. This trifunctional building block is a valuable intermediate for introducing a substituted benzyl moiety in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined herein are based on established chemical principles and analogous reactions, providing a robust framework for laboratory execution.
I. Proposed Two-Step Synthesis of this compound
A reliable synthetic route to this compound can be proposed as a two-step process commencing from the commercially available 2-fluoro-3-methylaniline. The synthesis involves an initial Sandmeyer reaction to introduce the bromine atom, followed by a selective free-radical chlorination of the benzylic methyl group.
Synthetic Pathway Overview
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-2-fluoro-3-methylbenzene via Sandmeyer Reaction
This procedure details the diazotization of 2-fluoro-3-methylaniline followed by a Sandmeyer reaction with copper(I) bromide.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 2-Fluoro-3-methylaniline | 125.15 | 6.26 g | 50.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 35 mL | ~300 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 |
| Copper(I) Bromide (CuBr) | 143.45 | 8.61 g | 60.0 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-fluoro-3-methylaniline (50.0 mmol) and 48% hydrobromic acid (35 mL).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (55.0 mmol) in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline mixture over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
In a separate 500 mL flask, add copper(I) bromide (60.0 mmol) and 10 mL of 48% HBr.
-
Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature.
-
After the addition is complete, warm the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).
-
Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-bromo-2-fluoro-3-methylbenzene.
Protocol 2: Benzylic Chlorination of 1-Bromo-2-fluoro-3-methylbenzene
This procedure describes the selective benzylic chlorination of the intermediate using N-Chlorosuccinimide (NCS) and a radical initiator.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 1-Bromo-2-fluoro-3-methylbenzene | 189.03 | 7.56 g | 40.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 5.61 g | 42.0 |
| Benzoyl Peroxide (BPO) | 242.23 | 97 mg | 0.4 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-2-fluoro-3-methylbenzene (40.0 mmol), N-chlorosuccinimide (42.0 mmol), and carbon tetrachloride (200 mL).
-
Add the radical initiator, benzoyl peroxide (0.4 mmol).
-
Heat the mixture to reflux (approximately 77 °C) using a heating mantle. The reaction can be initiated and monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of cold CCl₄.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-based eluent to obtain this compound.
II. Applications in Multi-Step Synthesis
This compound possesses two key reactive sites that can be selectively functionalized: the benzylic chloride and the aryl bromide. This differential reactivity allows for a stepwise and controlled assembly of target molecules.
Application 1: Nucleophilic Substitution at the Benzylic Position
The chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a fundamental transformation in medicinal chemistry for the synthesis of various biologically active molecules.
Caption: Workflow for nucleophilic substitution.
Protocol 3: Synthesis of 1-(Azidomethyl)-3-bromo-2-fluorobenzene
This protocol demonstrates a typical nucleophilic substitution on the benzylic chloride with sodium azide.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| This compound | 223.48 | 2.23 g | 10.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.78 g | 12.0 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol) in dimethylformamide (50 mL).
-
Add sodium azide (12.0 mmol) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Comparative Data for Nucleophilic Substitution on Analogous Benzyl Halides [1]
| Nucleophile | Reagent | Product Functional Group | Typical Solvent | Typical Conditions | Expected Yield |
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | DMF or DMSO | Room Temp to 60°C | High |
| Cyanide | Potassium Cyanide (KCN) | -CH₂CN | Ethanol/Water | Reflux | Good to High |
| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH | Dioxane/Water | Reflux | Moderate |
| Amine | R₂NH | -CH₂NR₂ | Acetonitrile | Room Temp | Good |
| Thiolate | RSH, Base | -CH₂SR | Ethanol | Room Temp | High |
Application 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
The aryl bromide can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp²) bonds, providing access to a wide range of biaryl derivatives.[2][3] The C-Br bond is significantly more reactive in these couplings than the C-Cl bond of the chloromethyl group.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 4: Synthesis of 2-Fluoro-3-(chloromethyl)-biphenyl
This protocol describes a typical Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| This compound | 223.48 | 0.67 g | 3.0 |
| Phenylboronic Acid | 121.93 | 0.40 g | 3.3 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 1.3 mg | 0.006 |
| Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) | 368.23 | 4.4 mg | 0.012 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.95 g | 6.0 |
| Toluene | 92.14 | 10 mL | - |
| Deionized Water | 18.02 | 1 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (3.0 mmol), phenylboronic acid (3.3 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).
-
Add toluene (10 mL) and water (1 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Yields of Suzuki-Miyaura Coupling with Analogous 1-bromo-3-(chloromethyl)benzene [4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 91 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(3'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 5 | (3-Chlorophenyl)boronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |
| 6 | o-Tolylboronic acid | 3-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 88 |
| 7 | Thiophen-2-ylboronic acid | 2-(3-(Chloromethyl)phenyl)thiophene | 86 |
III. Conclusion
This compound is a highly versatile synthetic intermediate. The distinct reactivity of its benzylic chloride and aryl bromide moieties allows for selective and sequential functionalization. The benzylic chloride offers a site for facile nucleophilic substitution, while the aryl bromide provides a handle for efficient Suzuki-Miyaura cross-coupling. These application notes provide a foundation for the synthesis and utilization of this valuable building block in the development of novel chemical entities.
References
Application Note: Selective Suzuki-Miyaura Coupling of 1-Bromo-3-(chloromethyl)-2-fluorobenzene for the Synthesis of Diaryl-methane Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 1-Bromo-3-(chloromethyl)-2-fluorobenzene. This substrate is a valuable building block in medicinal chemistry, featuring three distinct reactive sites: an aryl bromide, a benzylic chloride, and a fluorine substituent. The inherent reactivity difference between the C(sp²)-Br and C(sp³)-Cl bonds allows for chemoselective coupling at the aryl bromide position, leaving the chloromethyl group intact for subsequent functionalization.[3][4] This selective approach is crucial for the synthesis of complex diaryl-methane derivatives, which are prevalent in many biologically active compounds.[3][5] The protocol described herein utilizes a palladium catalyst system that has shown high efficacy for the coupling of aryl bromides, even in the presence of other functionalities.[2][6]
Key Reaction Parameters and Expected Outcomes
The following table summarizes the optimized reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The data is based on established literature for structurally similar substrates.[7]
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Arylboronic Acid | Arylboronic Acid | 1.1 equivalents |
| Palladium Catalyst | Pd(OAc)₂ | 0.2 mol% |
| Ligand | PCy₃·HBF₄ | 0.4 mol% |
| Base | Cs₂CO₃ | 2.0 equivalents |
| Solvent System | Toluene / H₂O | 10:1 v/v |
| Reaction Temperature | 80 °C | |
| Reaction Time | 2 hours | Monitored by TLC or GC-MS |
| Expected Yield | 85-95% | Yields are for isolated product and may vary depending on the arylboronic acid used.[7][8] |
Experimental Protocol
This protocol details the procedure for the selective Suzuki-Miyaura coupling at the C(sp²)-Br bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-tolylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 0.30 mmol, 1.0 eq.), the desired arylboronic acid (0.33 mmol, 1.1 eq.), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (0.60 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (e.g., 1.0 mL) and degassed deionized water (e.g., 0.1 mL).
-
Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl-methane product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the selective Suzuki coupling.
Signaling Pathway Diagram (Catalytic Cycle)
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 786652-60-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-bromo-3-(chloromethyl)-2-fluorobenzene with various terminal alkynes. The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, proving invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The substrate, this compound, presents a unique challenge due to the presence of multiple reactive sites and functional groups that can influence reactivity.
The C(sp2)-Br bond is the primary target for this cross-coupling reaction. Fortunately, palladium-catalyzed cross-coupling reactions exhibit high selectivity for C(sp2)-Br bonds over C(sp3)-Cl bonds, allowing for the selective alkynylation at the bromine-substituted position.[3] A variety of catalytic systems, including both traditional palladium-copper co-catalyzed and modern copper-free conditions, have been developed to facilitate the coupling of challenging aryl bromides.[1][4]
Reaction Parameters and Optimization
Several factors can be optimized to achieve high yields and selectivity in the Sonogashira coupling of this compound. These include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand: The selection of the palladium catalyst and the accompanying ligand is crucial. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[5] For challenging aryl bromides, bulky and electron-rich phosphine ligands, such as P(t-Bu)₃ and XPhos, have been shown to be highly effective, often enabling the reaction to proceed at room temperature. The use of air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl can also simplify the experimental setup.[1]
Copper Co-catalyst: Traditionally, a copper(I) salt, typically CuI, is used as a co-catalyst. However, copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] Consequently, numerous copper-free protocols have been developed and may be advantageous for sensitive substrates or to simplify purification.[1][4][6]
Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), diisopropylamine (HN(i-Pr)₂), and inorganic bases like K₂CO₃ or Cs₂CO₃.[3][7][8]
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, and toluene.[1][7][9] For greener chemistry approaches, reactions in water using micellar catalysis with surfactants like PTS have also been reported to be effective, even at room temperature.[4][6]
Temperature: Reaction temperatures can range from room temperature to over 100°C. The use of more active catalyst systems can often allow for milder reaction conditions.[1][7]
Summary of Representative Reaction Conditions
The following table summarizes various conditions reported for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp - 65 | Classical conditions, widely used.[10] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / Amine | DMF | 25 - 100 | A versatile and common catalyst system. |
| Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | Effective for challenging substrates.[11] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | HN(i-Pr)₂ | Dioxane | Room Temp | Employs a bulky, electron-rich phosphine ligand for room temperature coupling.[7] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | An air-stable precatalyst for copper-free reactions.[1] |
| PdCl₂(CH₃CN)₂ / Ligand 14 | Et₃N | Water / PTS | Room Temp | A copper-free, green chemistry approach using micellar catalysis.[4][6] |
| 5% Pd on alumina / 0.1% Cu₂O on alumina | K₂CO₃ | DMA | 80 | Heterogeneous catalyst system, suitable for batch or flow chemistry.[8] |
This table is a compilation of conditions from various sources and should be used as a guideline for optimization.
Experimental Protocols
Below are two detailed protocols that can serve as a starting point for the Sonogashira coupling of this compound.
Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling
This protocol is based on standard Sonogashira conditions and is a good starting point for initial investigations.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (1-5 mol%)
-
CuI (2-10 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of aryl bromide).
-
Add triethylamine (2.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-65°C.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated product.
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature
This protocol utilizes a modern, highly active catalyst system that avoids the use of a copper co-catalyst and can often be performed at room temperature.[7]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(PhCN)₂Cl₂ (1-2 mol%)
-
P(t-Bu)₃ (2-4 mol%)
-
Diisopropylamine (HN(i-Pr)₂) (2-3 equivalents)
-
Anhydrous and degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(PhCN)₂Cl₂ (e.g., 1.5 mol%) and P(t-Bu)₃ (e.g., 3 mol%) to a dry Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane and stir for 10-15 minutes at room temperature to allow for complex formation.
-
Add this compound (1.0 eq), the terminal alkyne (1.3 eq), and diisopropylamine (2.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, work up the reaction as described in Protocol 1 (steps 6-9).
-
Purify the product by column chromatography.
Visualizations
Generalized Sonogashira Catalytic Cycle
Caption: A diagram of the generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling.
Experimental Workflow for Sonogashira Coupling
Caption: A flowchart outlining the key steps in a typical laboratory Sonogashira coupling experiment.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. kbfi.ee [kbfi.ee]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 7. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(chloromethyl)-2-fluorobenzene is a versatile trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its substituents: a highly reactive benzylic chloride, a moderately reactive aryl bromide, and a relatively inert aryl fluoride. The chloromethyl group is particularly susceptible to nucleophilic substitution, providing a straightforward handle for the introduction of a wide array of functional groups. This allows for the selective elaboration of the molecule, leaving the aryl halides available for subsequent transformations such as cross-coupling reactions.
These application notes provide detailed protocols for the selective nucleophilic substitution on the chloromethyl group of this compound with various common nucleophiles. The methodologies are based on established procedures for structurally similar benzylic halides and are intended to serve as a practical guide for synthetic chemists.[1][2][3]
Reaction Mechanism and Selectivity
The nucleophilic substitution at the benzylic position of this compound can proceed through either an S(N)1 or S(_N)2 mechanism, largely dependent on the nucleophile, solvent, and reaction conditions. Given that it is a primary benzylic halide, the S(_N)2 pathway is generally favored, particularly with strong, anionic nucleophiles in polar aprotic solvents. This mechanism involves a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion.
A key feature of this substrate is the high selectivity for substitution at the chloromethyl group over the aryl bromide and fluoride. The C(sp³)-Cl bond of the benzylic chloride is significantly weaker and more reactive towards nucleophilic attack than the C(sp²)-Br and C(sp²)-F bonds of the aromatic ring.[1][3] This chemoselectivity allows for the clean installation of a desired functional group at the benzylic position without affecting the other halogen substituents.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes the expected products and general reaction conditions for the nucleophilic substitution on the chloromethyl group of this compound with a selection of common nucleophiles. The data is extrapolated from protocols for analogous compounds.[1][2]
| Nucleophile | Reagent | Product Name | Typical Solvent | Typical Conditions | Expected Yield |
| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-3-bromo-2-fluorobenzene | DMF or DMSO | Room Temperature to 50°C | High |
| Cyanide | Potassium Cyanide (KCN) | (3-Bromo-2-fluorophenyl)acetonitrile | Ethanol/Water or DMSO | 50°C to Reflux | Good to High |
| Hydroxide | Sodium Hydroxide (NaOH) | (3-Bromo-2-fluorophenyl)methanol | Acetone/Water or THF/Water | Room Temperature to 40°C | Good to High |
| Amine | Primary/Secondary Amine (e.g., Piperidine) | 1-((3-Bromo-2-fluorophenyl)methyl)piperidine | DMF or Acetonitrile | Room Temperature to 60°C | Good |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl(3-bromo-2-fluorophenyl)sulfane | DMF or Ethanol | Room Temperature | High |
Experimental Protocols
The following are detailed, representative protocols for the nucleophilic substitution on the chloromethyl group of this compound.
Protocol 1: Synthesis of 1-(Azidomethyl)-3-bromo-2-fluorobenzene
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of (3-Bromo-2-fluorophenyl)acetonitrile
Materials:
-
This compound (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Ethanol
-
Deionized Water
-
Dichloromethane or Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of ethanol and water.
-
Add potassium cyanide to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of (3-Bromo-2-fluorophenyl)methanol
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the reaction by TLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the product. Further purification can be achieved by column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Reaction pathways of this compound.
References
Application Notes and Protocols: N-Alkylation of Heterocycles with 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the N-alkylation of various nitrogen-containing heterocycles utilizing the versatile bifunctional reagent, 1-Bromo-3-(chloromethyl)-2-fluorobenzene. This reagent is a valuable building block in medicinal chemistry and materials science, offering opportunities for the synthesis of complex molecular architectures. The protocols outlined herein are based on established methodologies for N-alkylation and are intended to serve as a foundational guide for researchers. Quantitative data from representative reactions are presented, and a general experimental workflow is visually depicted.
Introduction
N-alkylation of heterocyclic compounds is a fundamental transformation in organic synthesis, pivotal for the construction of a vast array of biologically active molecules and functional materials. The strategic introduction of substituents on the nitrogen atoms of a heterocycle can significantly modulate its physicochemical properties, including lipophilicity, solubility, and target-binding affinity. This compound is a particularly interesting alkylating agent due to its dual reactive sites: a highly reactive benzylic chloride and a less reactive aryl bromide. This differential reactivity allows for selective N-alkylation at the benzylic position, while the aryl bromide remains available for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex molecular scaffolds. The presence of a fluorine atom can further influence the molecule's conformational preferences and metabolic stability.
Chemical Reactivity Profile
The primary site of nucleophilic attack on this compound by a heterocycle is the benzylic carbon of the chloromethyl group. This is due to the greater lability of the benzylic chloride compared to the aryl bromide in SN2 reactions. The reaction is typically facilitated by a base, which deprotonates the N-H bond of the heterocycle, generating a more nucleophilic anion. The choice of base and solvent is crucial for achieving optimal yields and, in the case of unsymmetrical heterocycles, for controlling regioselectivity.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the N-alkylation of various heterocycles with this compound. These data are compiled based on typical outcomes for similar N-alkylation reactions.[1]
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Imidazole | K₂CO₃ | DMF | 25 | 12 | 1-(3-Bromo-2-fluorobenzyl)-1H-imidazole | ~88 |
| Pyrazole | NaH | THF | 0 to 25 | 8 | 1-(3-Bromo-2-fluorobenzyl)-1H-pyrazole* | >90 |
| 1,2,4-Triazole | K₂CO₃ | Acetonitrile | 60 | 18 | 1-(3-Bromo-2-fluorobenzyl)-1H-1,2,4-triazole | ~85 |
| Tetrazole | Cs₂CO₃ | DMF | 25 | 24 | Mixture of N1 and N2 isomers | ~75 |
*Note: For unsymmetrical heterocycles like pyrazole, a mixture of regioisomers may be formed. The ratio of these isomers can be influenced by the reaction conditions.[2][3]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
This protocol is a standard and robust method suitable for a wide range of nitrogen-containing heterocycles.[1][4][5]
Materials:
-
Heterocycle (e.g., Imidazole, 1,2,4-Triazole)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocycle (1.0 eq.) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the stirred solution.
-
Add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated heterocycle.
Protocol 2: N-Alkylation of Pyrazole using Sodium Hydride in THF
This protocol is suitable for less nucleophilic heterocycles or when a stronger base is required.
Materials:
-
Pyrazole
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.0 eq.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for the N-alkylation of heterocycles.
Safety Considerations
-
This compound is a potential irritant and lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The N-alkylation of heterocycles with this compound provides a versatile and efficient route to novel substituted heterocyclic compounds. The protocols described herein offer a solid starting point for the synthesis of a wide range of derivatives. The differential reactivity of the benzylic chloride and aryl bromide moieties allows for subsequent functionalization, making this reagent a valuable tool in the synthesis of complex molecules for drug discovery and materials science applications. Researchers are encouraged to optimize the reaction conditions for each specific heterocyclic substrate to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. Bromo-directed N-2 alkylation of NH-1,2,3-triazoles: efficient synthesis of poly-substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis and preliminary evaluation of novel kinase inhibitors utilizing the versatile building block, 1-Bromo-3-(chloromethyl)-2-fluorobenzene. This trifunctional reagent offers strategic advantages in medicinal chemistry due to the differential reactivity of its benzylic chloride and aryl bromide moieties, allowing for sequential and controlled molecular elaboration.[1][2] The protocols outlined herein describe a two-step synthesis of a putative kinase inhibitor, targeting the well-established Ras/Raf/MEK/ERK signaling pathway.[3][4][5][6] Methodologies for key reactions, including nucleophilic substitution and palladium-catalyzed Suzuki cross-coupling, are detailed.[7][8][9][10] Additionally, a general protocol for in vitro kinase activity screening is provided to facilitate the preliminary biological evaluation of newly synthesized compounds.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[4][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[11]
The starting material, this compound, is a valuable scaffold for the synthesis of novel kinase inhibitors. Its structure allows for a divergent synthetic approach. The highly reactive benzylic chloride is susceptible to nucleophilic substitution, enabling the introduction of various amine-containing pharmacophores.[1][2] The less reactive aryl bromide provides a handle for subsequent palladium-catalyzed cross-coupling reactions, allowing for the installation of additional diversity elements to probe the ATP-binding site of target kinases.[2][7] This sequential functionalization is a powerful strategy for building libraries of complex molecules for structure-activity relationship (SAR) studies.[12]
Data Presentation: Inhibitory Activity of a Representative Kinase Inhibitor
The following table summarizes the in vitro inhibitory activity of a representative kinase inhibitor, BK-101 , synthesized via the protocols described below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| BK-101 | MEK1 | 85 | Luminescence-based Kinase Assay |
| ERK2 | >10,000 | Luminescence-based Kinase Assay | |
| Raf-1 | 1,200 | Luminescence-based Kinase Assay | |
| Reference Compound (PD98059) | MEK1 | 2,000 | Luminescence-based Kinase Assay |
Experimental Protocols
Synthesis of a Novel Kinase Inhibitor (BK-101)
The synthesis of the target kinase inhibitor BK-101 is achieved in a two-step process, as illustrated in the synthetic scheme below.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 786652-60-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective Formation of a Grignard Reagent from 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective formation of Grignard reagents from polyfunctionalized aromatic halides is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures.[1] This document provides detailed application notes and protocols for the chemoselective formation of a Grignard reagent from 1-bromo-3-(chloromethyl)-2-fluorobenzene. This substrate presents a unique challenge due to the presence of three distinct halogenated sites: an aryl bromide, a benzylic chloride, and an aryl fluoride. The protocol described herein leverages the differential reactivity of these carbon-halogen bonds to achieve selective magnesium insertion at the most labile carbon-bromine bond, leaving the chloromethyl and fluoro moieties intact for subsequent functionalization.
The general order of reactivity for halogens in Grignard reagent formation is I > Br > Cl > F, a trend governed by the carbon-halogen bond dissociation energy.[1][2] Consequently, the carbon-bromine bond is weaker and more susceptible to oxidative addition of magnesium than the stronger carbon-chlorine and carbon-fluorine bonds.[1] While direct reaction with magnesium turnings can be employed, a halogen-magnesium exchange reaction often provides superior chemoselectivity and functional group tolerance, especially for complex substrates.[3] This approach utilizes a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to selectively exchange with the aryl bromide at low temperatures, thus minimizing side reactions like Wurtz coupling that can be problematic with benzylic halides.[3][4]
Key Applications
The resulting Grignard reagent, (3-(chloromethyl)-2-fluorophenyl)magnesium bromide, is a versatile synthetic intermediate. Its utility spans several areas of chemical research and development:
-
Pharmaceutical Intermediates: It serves as a key building block for introducing the 3-(chloromethyl)-2-fluorophenyl moiety into complex active pharmaceutical ingredients (APIs).
-
Agrochemicals: This reagent is valuable in the synthesis of novel herbicides and pesticides.
-
Materials Science: It can be used in the development of functionalized polymers and organic materials with tailored electronic and physical properties.
-
Cross-Coupling Reactions: The Grignard reagent can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Data Presentation
The following tables summarize the relative reactivity of different organic halides in Grignard reagent formation and typical reaction conditions for the selective halogen-magnesium exchange.
Table 1: Relative Reactivity of Organic Halides in Grignard Reagent Formation
| Halide Type | General Reactivity Order | Comments |
| Alkyl Halides | R-I > R-Br > R-Cl | Reactivity is generally high. |
| Aryl Halides | Ar-I > Ar-Br > Ar-Cl | Less reactive than alkyl halides. |
| Benzylic Halides | Bn-Br > Bn-Cl | Highly reactive, but prone to Wurtz coupling.[5] |
| Vinyl Halides | C=C-Br > C=C-Cl | Reactivity is comparable to aryl halides. |
| Fluorides | R-F, Ar-F | Generally inert to Grignard formation under standard conditions.[6] |
Table 2: Typical Conditions for Selective Halogen-Magnesium Exchange
| Parameter | Condition | Rationale |
| Grignard Reagent | i-PrMgCl or i-PrMgCl·LiCl | Commercially available, provides high selectivity. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential for stabilizing the Grignard reagent.[2][7] |
| Temperature | -15 °C to 0 °C | Low temperature minimizes side reactions and enhances selectivity.[3] |
| Equivalents of Exchange Reagent | 1.05 - 1.2 equivalents | A slight excess ensures complete conversion of the starting material. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete exchange at low temperatures. |
Experimental Protocols
Protocol 1: Chemoselective Grignard Reagent Formation via Halogen-Magnesium Exchange
This protocol details the selective formation of (3-(chloromethyl)-2-fluorophenyl)magnesium bromide from this compound using isopropylmagnesium chloride.
Materials:
-
This compound
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (for initial setup drying)
-
Dropping funnel or syringe pump
-
Thermometer or thermocouple
-
Cooling bath (e.g., dry ice/acetone)
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen or argon inlet to maintain a positive inert gas pressure.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.
-
Addition of Exchange Reagent: Slowly add the isopropylmagnesium chloride solution (1.1 equivalents) dropwise via syringe or dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal temperature below -10 °C during the addition to ensure selectivity.
-
Reaction Monitoring: Stir the reaction mixture at -15 °C for 2 hours. To monitor the progress, a small aliquot (e.g., 0.1 mL) can be withdrawn, quenched with saturated aqueous NH₄Cl, extracted with Et₂O, and analyzed by GC-MS. The desired product will show the mass corresponding to 1-(chloromethyl)-2-fluorobenzene.
-
Use of the Grignard Reagent: The resulting Grignard reagent solution is typically used immediately in the subsequent synthetic step without isolation.
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents.[8] All glassware must be scrupulously dried, and all solvents must be anhydrous.
-
The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction can be exothermic. Maintain strict temperature control and have an ice bath readily available for emergency cooling.
-
Ethereal solvents like THF are highly flammable. Perform the reaction in a well-ventilated fume hood, away from any ignition sources.
Mandatory Visualizations
Diagram 1: Reaction Pathway for Selective Grignard Formation
Caption: Reaction scheme for the selective formation of the Grignard reagent.
Diagram 3: Logical Relationship of Halogen Reactivity
Caption: Relative reactivity of halogenated sites in the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Bromo-3-(chloromethyl)-2-fluorobenzene as a versatile building block in the synthesis of bioactive molecules. The strategic positioning of a bromo, a chloromethyl, and a fluoro group on the benzene ring allows for selective and sequential chemical transformations, making it a valuable scaffold in medicinal chemistry and drug discovery.
The inherent differential reactivity of the C(sp²)-Br and C(sp³)-Cl bonds is a key feature of this reagent.[1] The benzylic chloride (chloromethyl group) is highly susceptible to nucleophilic substitution, while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions.[1][2] This orthogonal reactivity enables a stepwise and controlled assembly of complex molecular architectures.[2][3]
Application Notes
1. Selective Nucleophilic Substitution at the Benzylic Position
The chloromethyl group of this compound serves as a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This pathway allows for the introduction of various functional groups, forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are prevalent in many biologically active compounds.[3][4] The aryl bromide and fluoride typically remain intact under these conditions, allowing for subsequent functionalization.[2]
Key Features:
-
High Reactivity: The benzylic chloride is significantly more reactive towards nucleophiles than the aryl bromide.[2]
-
Versatility: A broad scope of nucleophiles can be employed, including amines, phenols, thiols, and azide or cyanide ions.[2][3][5]
-
Mild Conditions: Reactions often proceed at room temperature or with gentle heating.[2]
Table 1: Representative Nucleophilic Substitution Reactions with Analogs
| Nucleophile | Reagent Example | Product Type | Typical Solvent | Base | Temperature (°C) | Yield (%) (Analog Substrate) |
| Amine | Isopropylamine | Secondary Amine | Acetonitrile | K₂CO₃ | 80 | >95 |
| Phenol | 4-Ethoxyphenol | Benzyl Ether | Dichloromethane | AlCl₃ | 0 - RT | 98 |
| Thiol | Thiourea | Thioether | Methanol | NaOH | Reflux | 85-95 |
| Azide | Sodium Azide | Benzyl Azide | DMF | - | RT - 60 | High |
| Cyanide | Potassium Cyanide | Benzyl Nitrile | Ethanol/Water | - | Reflux | Good to High |
| Phthalimide | Potassium Phthalimide | N-Substituted Phthalimide | DMF | - | RT | Not specified |
Note: Yields are based on reactions with structurally similar bromo- and chloro-substituted benzyl halides as reported in the literature and serve as a guide.[4][5][6]
2. Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The aryl bromide of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a C(sp²)-C(sp²) bond, enabling the synthesis of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals.[7] Research on analogous compounds has demonstrated that highly selective coupling at the C-Br bond can be achieved in the presence of the chloromethyl group by using specific palladium catalysts and ligands.[1][7]
Key Features:
-
Chemoselectivity: The C(sp²)-Br bond is significantly more reactive in palladium-catalyzed cross-coupling than the C(sp³)-Cl bond under specific conditions.[2][7]
-
Broad Scope: A wide variety of arylboronic acids can be used to introduce diverse aromatic moieties.[7]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a range of functional groups.[8]
Table 2: Representative Suzuki-Miyaura Coupling Reactions with Analogs
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) (Analog Substrate) |
| Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 90 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 91 |
Note: The data presented is for the selective coupling of 1-bromo-3-(chloromethyl)benzene and serves as a representative guide.[6][7] The reaction conditions are expected to be similar for this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes the synthesis of a substituted benzylamine, a common moiety in CNS active agents and enzyme inhibitors.[3]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the desired amine (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C as required.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired substituted benzylamine.[2]
Protocol 2: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol outlines a method for the selective C-C bond formation at the aryl bromide position.[2][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.002 eq)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.004 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene and deionized water (10:1 v/v)
-
Schlenk tube
-
Argon gas supply
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the respective arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq), PCy₃·HBF₄ (0.004 eq), and Cs₂CO₃ (2.0 eq).[2]
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add degassed toluene and water (10:1 v/v) to the reaction mixture under an argon atmosphere.[2]
-
Stir the reaction mixture at 80 °C for 2-4 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[2]
Visualizations
Caption: Synthetic pathways using this compound.
References
- 1. This compound | 786652-60-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Bromo-3-(chloromethyl)-2-fluorobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-3-(chloromethyl)-2-fluorobenzene as a versatile building block for the preparation of pharmaceutical intermediates. The content is curated for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and data presented in a clear and accessible format.
Introduction
This compound is a trifunctionalized aromatic compound with significant potential in medicinal chemistry. Its value as a synthetic building block stems from the differential reactivity of its three key features: a reactive benzylic chloride, an aryl bromide, and an aryl fluoride. This allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures and diverse compound libraries for drug discovery programs. The strategic placement of the halogen atoms influences the electronic properties and steric environment of the benzene ring, offering a unique scaffold for the synthesis of novel pharmaceutical intermediates. While direct incorporation into marketed drugs is not extensively documented in publicly available literature, its chemical properties strongly suggest its utility for generating new chemical entities.
Key Synthetic Applications
The primary utility of this compound lies in its capacity for selective functionalization at the benzylic and aromatic positions.
Nucleophilic Substitution at the Benzylic Position
The chloromethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, providing a straightforward method for introducing a wide variety of functional groups. This is a fundamental transformation in medicinal chemistry for the synthesis of, for example, substituted benzylamines and ethers.
Cross-Coupling Reactions at the Aryl Bromide Position
The carbon-bromine bond is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and related structures. The reactivity of the C-Br bond is generally higher than that of the C-F bond in such reactions, allowing for selective functionalization.
Sequential Functionalization
The differential reactivity of the benzylic chloride and the aryl halides allows for a stepwise synthetic approach. The benzylic position can be functionalized first via nucleophilic substitution, leaving the aryl bromide and fluoride available for subsequent cross-coupling reactions. This orthogonal reactivity is highly advantageous in the synthesis of complex, multi-substituted aromatic compounds.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and are expected to be applicable to this compound with minor optimization.
Protocol 1: General Procedure for Nucleophilic Substitution of the Benzylic Chloride
This protocol describes a general method for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, sodium alkoxide, sodium cyanide)
-
Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
Base (if required, e.g., K2CO3, NaH)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen polar aprotic solvent.
-
Add the nucleophile (1.0-1.2 eq.). If the nucleophile is an amine, a base such as potassium carbonate (1.5 eq.) may be added to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction conditions and yields for key transformations of a closely related analog, 1-bromo-3-(bromomethyl)-2-chlorobenzene. These data serve as a valuable reference for planning syntheses with this compound, with the acknowledgment that reaction kinetics and yields may vary.
| Reaction Type | Reagents and Conditions | Product | Yield (%) |
| Nucleophilic Substitution | NaN3, DMF, rt, 4h | 1-(Azidomethyl)-3-bromo-2-chlorobenzene | >90 (Predicted) |
| Nucleophilic Substitution | K-Phthalimide, DMF, rt, 12h | 2-((2-Bromo-6-chlorobenzyl)isoindoline-1,3-dione | >90 (Predicted) |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(OAc)2, PCy3·HBF4, Cs2CO3, Toluene/H2O, 80°C, 2h | 2-Bromo-6-chloro-1,1'-biphenyl | 85-95 (Typical) |
Visualizations
Synthetic Utility Workflow
The following diagram illustrates the logical workflow for the sequential functionalization of this compound, highlighting its role in generating molecular diversity for pharmaceutical research.
Caption: Sequential functionalization workflow.
Signaling Pathway Context (Hypothetical)
While there is no specific drug derived from this building block with a known signaling pathway, many kinase inhibitors possess a substituted biaryl scaffold. The following diagram illustrates a generic kinase signaling pathway that could be targeted by molecules synthesized using this building block.
Caption: Generic kinase signaling pathway.
Application Notes and Protocols for the Purification of 1-Bromo-3-(chloromethyl)-2-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(chloromethyl)-2-fluorobenzene and its derivatives are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of multiple reactive sites—the aryl bromide, the benzylic chloride, and the fluorine-substituted aromatic ring—allows for diverse and selective chemical transformations. Achieving high purity of these intermediates is crucial for the success of subsequent synthetic steps and for ensuring the quality of the final products.
These application notes provide detailed protocols for the purification of this compound derivatives using common laboratory techniques, including flash column chromatography and recrystallization. Additionally, general guidelines for preparative High-Performance Liquid Chromatography (HPLC) are presented.
Physicochemical Properties
Understanding the physicochemical properties of the target compounds is essential for selecting an appropriate purification strategy. Since specific experimental data for all derivatives may not be available, the properties of the parent compound and its isomers can provide valuable guidance. This compound is a solid at room temperature with a reported melting point of 59-61°C. Structurally, it is a nonpolar to weakly polar molecule, suggesting good solubility in nonpolar and moderately polar organic solvents and low solubility in water.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Bromo-3-chloro-2-fluorobenzene | 1-Bromo-2-chloro-3-fluorobenzene |
| CAS Number | 786652-60-6 | 144584-65-6 | 883499-24-9 |
| Molecular Formula | C₇H₅BrClF | C₆H₃BrClF | C₆H₃BrClF |
| Molecular Weight | 223.47 g/mol | 209.44 g/mol | 209.44 g/mol |
| Appearance | Solid | - | - |
| Melting Point | 59-61 °C | - | - |
| Boiling Point | Not available | 196 °C (for 1-Bromo-3-chlorobenzene) | - |
Data compiled from various chemical suppliers and databases.
Purification Strategies: A Workflow Overview
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the required final purity. A general workflow for the purification of this compound derivatives is outlined below.
Caption: General workflow for the purification of this compound derivatives.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying both solid and liquid derivatives of this compound, especially for separating compounds with different polarities.
1. Materials and Equipment:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Compressed air or nitrogen source with a regulator
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Method Development (TLC Analysis): Before running the column, it is crucial to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity. Common starting points for nonpolar to moderately polar compounds include mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).[1]
-
The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
3. Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture to be used).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
4. Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed.
-
Open the stopcock and allow the sample to adsorb onto the silica.
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
A gradient elution, where the polarity of the solvent is gradually increased, can be used for complex mixtures.[1]
5. Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Table 2: Typical Flash Chromatography Conditions for Halogenated Aromatic Compounds
| Stationary Phase | Typical Eluent System (Gradient) | Compound Polarity | Reference |
| Silica Gel | Hexanes / Ethyl Acetate | Nonpolar to moderately polar | [1] |
| Silica Gel | Hexanes / Dichloromethane | Nonpolar to moderately polar | [2] |
| Silica Gel | Dichloromethane / Methanol | Polar | [3] |
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid derivatives of this compound, provided a suitable solvent can be found. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.
1. Materials and Equipment:
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Recrystallization solvent(s)
2. Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Common solvents to test for nonpolar to weakly polar compounds include hexanes, heptane, ethanol, isopropanol, and mixtures such as hexane/ethyl acetate.[2]
3. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air-dry to remove residual solvent.
Table 3: Common Recrystallization Solvents for Aromatic Compounds
| Solvent(s) | Compound Characteristics |
| Hexane or Heptane | Nonpolar compounds |
| Ethanol or Isopropanol | Moderately polar compounds |
| Toluene | Aromatic compounds |
| Hexane / Ethyl Acetate | For compounds with intermediate polarity (solvent pair) |
| Water | Polar, ionizable compounds (less likely for the target class) |
Protocol 3: General Guidelines for Preparative HPLC Purification
For very difficult separations or when very high purity is required, preparative HPLC can be employed. This technique offers higher resolution than flash column chromatography.
1. Method Development:
-
An analytical HPLC method should be developed first to determine the optimal stationary phase and mobile phase for the separation.
-
For halogenated aromatic compounds, reversed-phase columns (e.g., C18, Phenyl-Hexyl) are commonly used.[4]
-
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.
2. Scaling Up to Preparative Scale:
-
The analytical method is scaled up to a larger preparative column. The flow rate and injection volume are increased proportionally to the column dimensions.
-
The goal is to maximize the sample load without sacrificing the resolution between the target compound and impurities.
3. Fraction Collection and Product Isolation:
-
An automated fraction collector is used to collect the eluent corresponding to the peak of the desired product.
-
The collected fractions are then combined, and the solvent is removed, often by lyophilization (freeze-drying) if water is present, or by rotary evaporation for organic solvents.
Visualization of Purification Protocols
Flash Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Recrystallization Protocol Flow
Caption: Step-by-step process for purification by recrystallization.
Conclusion
The purification of this compound derivatives can be effectively achieved using standard laboratory techniques. Flash column chromatography offers versatility for a range of derivatives and impurities, while recrystallization is a powerful method for purifying solid compounds. For challenging separations, preparative HPLC provides the necessary resolution. The selection of the appropriate method and conditions should be guided by preliminary TLC analysis and a consideration of the physicochemical properties of the target molecule. By following these protocols, researchers can obtain high-purity materials essential for their synthetic and drug development endeavors.
References
Troubleshooting & Optimization
challenges in synthesizing with 1-Bromo-3-(chloromethyl)-2-fluorobenzene
Welcome to the technical support center for 1-Bromo-3-(chloromethyl)-2-fluorobenzene (CAS: 786652-60-6). This guide provides detailed troubleshooting advice, frequently asked questions, and established experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common synthesis challenges associated with this versatile reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a halogenated aromatic compound used as a building block in organic synthesis.[1][2] Its value lies in the differential reactivity of its functional groups, which allows for sequential and selective chemical transformations.[2] This makes it a crucial intermediate for synthesizing complex molecules, particularly in the fields of medicinal chemistry for bioactive compounds and materials science for polymers and liquid crystals.[1]
Q2: What are the key reactive sites on the molecule and how can they be addressed selectively?
A2: The molecule possesses two primary sites of differing reactivity, which is a key advantage for synthetic strategy.[2][3]
-
Aryl C(sp²)-Br bond: This site is ideal for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[2][4]
-
Benzylic C(sp³)-Cl bond: The chloromethyl group is highly susceptible to nucleophilic substitution reactions (SN1 and SN2), enabling the introduction of a wide variety of functional groups.[2][3][5]
This "orthogonal reactivity" allows for the functionalization of one site while leaving the other intact for subsequent reactions.[3]
Q3: What are the main challenges encountered when using this compound?
A3: The primary challenges revolve around controlling the selectivity of reactions and managing potential side reactions. For instance, in cross-coupling reactions, it is crucial to select conditions that activate the aryl bromide without affecting the chloromethyl group.[5] Conversely, during nucleophilic substitution, the conditions must be mild enough to avoid any unwanted reactions at the aryl bromide site. Another challenge can be the formation of Grignard reagents, which requires specific techniques like halogen-magnesium exchange at low temperatures to prevent side reactions like Wurtz coupling.[3][6]
Q4: What are the recommended storage and handling conditions for this reagent?
A4: To ensure stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][8] For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture or oxidation.[7] This compound is classified as an irritant, potentially causing skin, eye, and respiratory issues.[8][9][10] Therefore, it must be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
Section 2: Troubleshooting Guide
Issue: Low or no conversion in a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
Potential Cause 1: Inactive Catalyst. The Pd(0) catalyst may not have been generated efficiently in situ, or the catalyst/ligand complex may have degraded due to exposure to air or moisture.
-
Recommended Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[13] Use fresh, high-purity catalyst and anhydrous solvents. Consider using a pre-formed, air-stable palladium precatalyst.
-
-
Potential Cause 2: Inappropriate Ligand or Base. The chosen phosphine ligand may not be suitable for the specific transformation, or the base may be too weak or too strong, leading to side reactions or poor catalyst turnover.
-
Recommended Solution: For Suzuki reactions with benzylic chlorides, bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) are often effective.[14] For Buchwald-Hartwig aminations, ligands such as XPhos are commonly used with a strong base like sodium tert-butoxide.[13] Screen a variety of ligands and bases to find the optimal combination for your specific substrates.
-
-
Potential Cause 3: Suboptimal Reaction Temperature. The temperature may be too low for the oxidative addition to occur or too high, causing catalyst decomposition or side reactions.
-
Recommended Solution: While many modern catalyst systems work at lower temperatures, some transformations may require heating. For Suzuki couplings of similar substrates, temperatures around 80 °C have been shown to be effective.[1][14] Monitor the reaction by TLC or GC-MS and adjust the temperature accordingly.
-
Issue: Formation of Wurtz coupling byproducts during Grignard reagent formation.
-
Potential Cause: Direct reaction with magnesium turnings. The benzylic chloride is highly reactive and can lead to undesired homocoupling (Wurtz reaction).[3][6]
-
Recommended Solution: Avoid direct reaction with magnesium. Instead, use a halogen-magnesium exchange method at low temperatures.[6] Slowly add a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) to a solution of this compound in THF at -15 °C to -10 °C.[6] This selectively forms the aryl Grignard reagent at the C-Br position while leaving the chloromethyl group intact.[6]
-
Issue: Nucleophilic attack occurs at the aryl bromide instead of the chloromethyl group.
-
Potential Cause: Reaction conditions are too harsh, promoting an SNAr reaction or a metal-catalyzed process.
-
Recommended Solution: Nucleophilic substitution at the benzylic chloride should be performed under standard SN2 conditions. Use a polar aprotic solvent like DMF or acetonitrile at or near room temperature.[5] The aryl bromide is characteristically inert under these conditions.[3] Avoid high temperatures and the presence of transition metal catalysts that could activate the C-Br bond.
-
Section 3: Data Presentation
Table 1: Physical, Structural, and Safety Information
| Property | Value | Reference |
| CAS Number | 786652-60-6 | [8] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1][15] |
| Appearance | Colorless to light yellow liquid | [8] |
| Storage Temperature | 2-8°C, in a dry, sealed container | [7][8] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9][10] |
Table 2: Typical Yields for Selective Suzuki-Miyaura Coupling*
Data from the analogous compound 1-bromo-2-(chloromethyl)benzene demonstrates the feasibility and efficiency of selective C(sp²)-Br coupling.[14]
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 95% |
| 4-Methylphenylboronic acid | 92% |
| 4-Methoxyphenylboronic acid | 90% |
| 4-(Trifluoromethyl)phenylboronic acid | 85% |
| 2-Methylphenylboronic acid | 80% |
Section 4: Experimental Protocols & Methodologies
Protocol 1: Selective Suzuki-Miyaura Coupling at the C(sp²)-Br Bond
This protocol is adapted from established methods for the selective coupling of aryl bromides in the presence of a benzylic chloride.[1][14]
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Add anhydrous toluene and deionized water (typically a 10:1 ratio, e.g., 1.0 mL toluene and 0.1 mL H₂O).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution at the C(sp³)-Cl Bond
This protocol outlines a general procedure for substituting the benzylic chloride with a nucleophile.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or an amine) (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Section 5: Visualized Workflows and Logic
Caption: Logic diagram illustrating the orthogonal reactivity of the title compound.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.
References
- 1. 1-Bromo-2-(chloromethyl)-3-fluorobenzene | 1182357-16-9 | Benchchem [benchchem.com]
- 2. This compound | 786652-60-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 786652-60-6 [amp.chemicalbook.com]
- 9. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 786652-60-6 [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Bromo-3-(chloromethyl)-2-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 1-Bromo-3-(chloromethyl)-2-fluorobenzene.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in Suzuki coupling reactions. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
If you observe a low yield or no formation of the desired product, with the starting material remaining unreacted, consider the following troubleshooting steps.
-
Reagent Quality: Ensure the quality and purity of your reagents. Boronic acids can degrade over time, and phosphine ligands are susceptible to oxidation.[1] It is recommended to use fresh, high-purity reagents.
-
Catalyst Activity: The palladium catalyst may be inactive. Ensure your catalyst is fresh and has been stored correctly under an inert atmosphere.[1] For challenging substrates, consider using a more active catalyst system, such as a pre-catalyst or a combination of a palladium source and a specialized ligand.[2]
-
Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. Consider increasing the temperature, but be mindful that this can also increase the rate of side reactions.[3]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[1][3]
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product. Common side reactions in Suzuki couplings include protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom.[1] This is particularly problematic with electron-deficient boronic acids.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[3] It is often promoted by the presence of oxygen or Pd(II) species.[3]
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react in a Suzuki coupling?
A: In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.[1] Therefore, the C-Br bond is significantly more reactive than the C-Cl bond, and selective coupling at the bromide position is expected. The benzylic C-Cl bond is generally unreactive under these conditions.[4]
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A: Based on studies with structurally similar compounds, a good starting point would be to use a palladium catalyst such as Pd(OAc)₂ with a phosphine ligand like PCy₃·HBF₄.[4] A common base used is Cs₂CO₃, and a solvent system of toluene and water is often effective.[4]
Q3: How can I improve the yield if I am using a sterically hindered boronic acid?
A: For sterically hindered substrates, using bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be beneficial.[3][5] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[3]
Q4: Can the chloromethyl group interfere with the reaction?
A: The chloromethyl group is generally stable under typical Suzuki coupling conditions.[4] However, under certain conditions, particularly with highly nucleophilic species or prolonged reaction times at high temperatures, side reactions involving the benzylic chloride could potentially occur. It is important to monitor the reaction for any unexpected byproducts.
Data Presentation
Table 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-3-(chloromethyl)benzene with Various Arylboronic Acids [4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 91 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(3'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 5 | (3-Chlorophenyl)boronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |
Reaction conditions: 1-bromo-3-(chloromethyl)benzene (0.30 mmol), arylboronic acid (0.33 mmol), 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃∙HBF₄, 2 equiv. Cs₂CO₃, 1.0 mL toluene and 0.1 mL H₂O, 80 °C, 2 h, Ar protection.[4]
Experimental Protocols
General Protocol for Selective Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq), PCy₃·HBF₄ (0.004 eq), and Cs₂CO₃ (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.[1]
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically in a 10:1 ratio).[4]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Grignard Reactions of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions of 1-bromo-3-(chloromethyl)-2-fluorobenzene. The information is structured to directly address common experimental challenges, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for Grignard reagent formation?
A1: The molecule has two halogenated sites with different reactivities towards magnesium: the aryl bromide (C-Br) and the benzylic chloride (C-Cl). The general order of reactivity for Grignard formation is benzylic halide > aryl bromide > aryl chloride.[1] Therefore, the benzylic chloride is the most reactive site, but its reaction can lead to undesirable side products.[2] The target transformation for many synthetic applications is the selective formation of the Grignard reagent at the aryl bromide position.
Q2: What are the most common byproducts in this reaction, and how are they formed?
A2: The most prevalent side reactions are Wurtz-type coupling and homocoupling.[1][2][3]
-
Wurtz-Type Coupling: This is a major side reaction when working with reactive benzylic halides.[4] The highly reactive benzylic chloride can lead to the dimerization of the starting material.[2][3] This occurs when a formed Grignard reagent (either benzylic or aryl) nucleophilically attacks the benzylic chloride of another molecule of the starting material.
-
Homocoupling (Biphenyl Formation): This involves the dimerization of two aryl Grignard molecules to form a biphenyl derivative. This can be promoted by high local concentrations of the halide or elevated temperatures.[3][5]
-
Protonolysis: Grignard reagents are strong bases and will react with any source of acidic protons, such as water or alcohols, to form the corresponding hydrocarbon (3-(chloromethyl)-2-fluorobenzene).[6][7] This is why strictly anhydrous conditions are critical.[3][8]
Q3: My Grignard reaction is not starting. What are the common causes and solutions?
A3: Failure to initiate is a classic issue in Grignard reactions. Key factors include:
-
Inactive Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][9]
-
Presence of Moisture: Water will quench the Grignard reagent as it forms.[7] All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[3][4]
-
Purity of Starting Material: Traces of acid or water in the alkyl halide can inhibit the reaction.[8]
-
Solvent Choice: Ethers like diethyl ether or tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent.[7] THF is often considered a better solvent for stabilizing the reagent.[4]
Q4: How can I selectively form the Grignard reagent at the aryl bromide position while leaving the benzylic chloride intact?
A4: Direct reaction with magnesium metal can lead to a mixture of products due to the high reactivity of the benzylic chloride.[1] A more controlled and selective method is the halogen-magnesium exchange . This approach uses a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to selectively exchange with the aryl bromide at low temperatures (e.g., -15 °C).[1] This method offers superior functional group tolerance and minimizes side reactions like Wurtz coupling.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common issues encountered during the Grignard reaction of this compound.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no heat, no bubbling, magnesium unchanged) | 1. Inactive magnesium surface (oxide layer).[3][9] 2. Presence of moisture in glassware or solvent.[3][4] 3. Impure starting halide.[8] | 1. Activate Mg with iodine or 1,2-dibromoethane. Crush turnings to expose fresh surface. 2. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled anhydrous solvent. 3. Purify the halide before use. |
| Low yield of desired product | 1. Wurtz-type coupling from the benzylic chloride.[2][3][4] 2. Reaction quenched by moisture, oxygen, or CO2.[6][8] 3. High reaction temperature favoring side products.[3] | 1. Use the halogen-magnesium exchange method at low temperature.[1] Add the halide substrate slowly to the magnesium suspension to maintain low concentration.[3] 2. Ensure a rigorously inert atmosphere (Argon/Nitrogen) and anhydrous conditions. 3. Initiate at room temperature, then cool the reaction once it has started.[3] |
| Formation of significant Wurtz coupling byproduct (dimer) | 1. High reactivity of the benzylic chloride.[2] 2. High local concentration of the halide during addition.[5] 3. Use of THF as a solvent can sometimes increase the rate of undesired self-alkylation.[4] | 1. Employ the halogen-magnesium exchange method with i-PrMgCl at low temperatures.[1] 2. Add the halide solution dropwise to the magnesium suspension over an extended period. 3. Consider using diethyl ether, though THF is generally preferred for reagent stability.[4][7] |
| Reaction mixture turns cloudy, dark, or black | 1. Formation of finely divided magnesium. 2. Decomposition of the Grignard reagent. 3. Formation of radical byproducts.[10] | 1. This can be normal for Grignard reactions. 2. Avoid prolonged heating or excessively high temperatures.[4] 3. Ensure a clean reaction environment; impurities can catalyze decomposition. |
Byproduct Formation Summary
| Byproduct Name | Structure | Mechanism of Formation |
| Wurtz Coupling Product | 3,3'-(Ethane-1,2-diyl)bis(2-fluorobenzyl chloride) | Nucleophilic attack of a formed Grignard reagent on the benzylic chloride of a starting material molecule.[2][3] |
| Aryl Homocoupling Product | 3,3'-Bis(chloromethyl)-2,2'-difluoro-1,1'-biphenyl | Dimerization of two aryl Grignard molecules.[10] |
| Protonolysis Product | 3-(Chloromethyl)-2-fluorobenzene | Reaction of the Grignard reagent with adventitious water or other protic sources.[6][7] |
Experimental Protocols
Protocol 1: Selective Aryl Grignard Formation via Halogen-Magnesium Exchange
This protocol is recommended for selectively forming the Grignard reagent at the aryl bromide position while minimizing side reactions.[1]
1. Preparation:
-
Rigorously dry all glassware in an oven or by flame-drying under vacuum.
-
Assemble the apparatus (three-neck flask, dropping funnel, condenser) under an inert atmosphere (Nitrogen or Argon).
2. Reaction:
-
In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF (to make an approx. 0.2 M solution).
-
Cool the solution to -15 °C using a suitable cooling bath.
-
Slowly add isopropylmagnesium chloride solution (1.1 eq., typically 2.0 M in THF) dropwise via syringe or dropping funnel over 30 minutes.
-
Crucially, maintain the internal temperature below -10 °C during the addition.
-
Stir the reaction mixture at -15 °C for 2 hours.
3. Monitoring & Use:
-
To confirm Grignard formation, a small aliquot can be withdrawn, quenched with saturated aqueous NH₄Cl, extracted, and analyzed (e.g., by GC-MS).[1]
-
The resulting aryl Grignard reagent solution is typically used immediately in the next synthetic step without isolation.[1]
Protocol 2: Standard Grignard Formation with Magnesium Turnings
This protocol describes the traditional method. It requires careful control to minimize byproduct formation.
1. Preparation:
-
Assemble a flame-dried three-neck flask with a condenser, dropping funnel, and magnetic stirrer under an Argon atmosphere.
-
Place fresh magnesium turnings (1.2 eq.) in the flask.
-
Add a single crystal of iodine to activate the magnesium.[3]
2. Initiation and Reaction:
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Add a small portion (approx. 10%) of the halide solution to the magnesium. Wait for initiation, which is indicated by the disappearance of the iodine color, gentle bubbling, and/or heat evolution. Gentle warming may be required if it does not start.[3]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Slow addition is critical to minimize Wurtz coupling.[3][5]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[3]
3. Work-up (for analysis or isolation of a derivative):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
Visualizations
Reaction Pathways
Caption: Key reaction pathways in Grignard formation.
Troubleshooting Workflow
Caption: Logic for troubleshooting common Grignard reaction issues.
Halogen-Magnesium Exchange Workflow
Caption: Workflow for selective aryl Grignard formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. web.alfredstate.edu [web.alfredstate.edu]
preventing decomposition of 1-Bromo-3-(chloromethyl)-2-fluorobenzene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Bromo-3-(chloromethyl)-2-fluorobenzene to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under conditions that minimize exposure to moisture, light, and heat. The ideal storage parameters are summarized in the table below.
Q2: What are the visible signs of decomposition?
A2: Decomposition of this compound can be identified by several visual cues. The pure compound is typically a colorless to light yellow liquid. The following signs suggest that the product has begun to degrade:
-
A distinct color change to a darker yellow or brown.
-
The formation of a solid precipitate.
-
The liquid becoming cloudy or hazy.
-
The detection of a sharp, acidic odor upon opening the container, which may indicate the formation of hydrogen chloride (HCl).
Q3: What are the primary decomposition pathways?
A3: The most reactive part of the this compound molecule is the benzylic chloride (-CH₂Cl) group. This functional group is susceptible to nucleophilic substitution and oxidation. The main decomposition pathways include:
-
Hydrolysis: Reaction with ambient moisture to form 3-bromo-2-fluorobenzyl alcohol and hydrogen chloride (HCl). The generated HCl can act as a catalyst, accelerating the decomposition of the remaining material.[1]
-
Oxidation: The benzylic carbon can be oxidized by atmospheric oxygen, a process that can be accelerated by light. This can lead to the formation of 3-bromo-2-fluorobenzaldehyde or 3-bromo-2-fluorobenzoic acid.[1][2]
Q4: Can a stabilizer be added to prolong the shelf-life of this compound?
A4: Yes, for similar compounds like benzyl bromide, a stabilizer such as propylene oxide or butylene oxide is sometimes added.[1] These compounds act as acid scavengers, neutralizing any HCl formed during hydrolysis and thereby preventing acid-catalyzed decomposition. If you anticipate long-term storage, the addition of a small amount of such a stabilizer could be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: The compound has turned yellow or brown but remains a clear liquid.
-
Potential Cause: This is likely due to minor oxidation or exposure to light.[1]
-
Recommended Action:
-
Perform a purity check using an appropriate analytical technique such as NMR, GC-MS, or HPLC to quantify the level of impurities.
-
If the purity is still within the acceptable range for your application, the material can likely still be used.
-
Ensure the bottle is securely sealed, purged with an inert gas (e.g., argon or nitrogen), and stored in the dark at 2-8°C. For high-purity applications, consider purification as described in the experimental protocols below.
-
Issue 2: The compound has become cloudy or has formed a precipitate.
-
Potential Cause: Significant hydrolysis has likely occurred, leading to the formation of less soluble byproducts such as 3-bromo-2-fluorobenzyl alcohol or polymeric materials.[1]
-
Recommended Action:
-
Carefully isolate a small sample of the liquid phase for purity analysis by NMR or GC-MS to determine if a significant amount of the desired compound remains.
-
If purification is deemed necessary, the material can be filtered to remove solids. The filtrate can then be purified by washing with a mild aqueous base (e.g., sodium bicarbonate solution) followed by distillation or column chromatography.
-
Issue 3: An acidic odor (like HCl) is detected upon opening the container.
-
Potential Cause: Hydrolysis has taken place, resulting in the formation of hydrogen chloride.[1]
-
Recommended Action:
-
Handle the material in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
The compound will require purification to remove the acidic HCl and the resulting alcohol byproduct before use. This can be achieved by washing with a dilute solution of sodium bicarbonate as detailed in the purification protocol.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the benzylic chloride.[1] |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can catalyze decomposition.[1][3] |
| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations.[4][5] |
Experimental Protocols
Protocol 1: Quality Control Check for Stored this compound
This protocol outlines a general method to assess the purity of a stored sample.
-
Sample Preparation: Under an inert atmosphere, carefully extract a small aliquot (approximately 10-20 mg) of the compound. Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis or in a volatile solvent (e.g., dichloromethane or ethyl acetate) for GC-MS or HPLC analysis.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The presence of new peaks, particularly in the alcohol (-CH₂OH, typically around 4.7 ppm) or aldehyde (-CHO, around 9-10 ppm) regions, indicates decomposition. The benzylic protons of the starting material (-CH₂Cl) should appear around 4.5-4.8 ppm. Integration of the peaks can be used to estimate the percentage of impurities.
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system. The resulting chromatogram will show peaks corresponding to the parent compound and any decomposition products. The mass spectrum of each peak can be used to identify the impurities, such as 3-bromo-2-fluorobenzyl alcohol or 3-bromo-2-fluorobenzaldehyde.
Protocol 2: Purification of Decomposed this compound
This protocol describes a bench-scale procedure to purify the compound from common acidic and neutral decomposition products.
-
Safety Precautions: Perform all steps in a well-ventilated fume hood with appropriate PPE.
-
Acid Removal:
-
Dissolve the impure compound in a suitable organic solvent like diethyl ether or dichloromethane (approx. 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove acidic byproducts like HCl and 3-bromo-2-fluorobenzoic acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer sequentially with water and then a brine solution to remove residual salts.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Final Purification (choose one):
-
Column Chromatography: For small-scale purification, pass the crude product through a short plug of silica gel, eluting with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. The more polar decomposition products will be retained on the silica.
-
Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method for separating the desired product from less volatile impurities. This should be performed in the dark or with the apparatus wrapped in aluminum foil to prevent light-induced decomposition.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stored this compound.
References
Technical Support Center: Nucleophilic Substitution on 1-Bromo-3-(chloromethyl)-2-fluorobenzene
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This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions on 1-Bromo-3-(chloromethyl)-2-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is not proceeding. What are the possible reasons?
A1: A failed reaction can be attributed to several factors related to the substrate's unique structure, the choice of nucleophile, and the reaction conditions. This compound has two potential sites for nucleophilic attack: the benzylic carbon of the chloromethyl group and the aromatic carbons bonded to bromine and fluorine.
-
Reactivity of the Benzylic Position (-CH2Cl): The chloromethyl group is a benzylic halide, making it susceptible to S_N2 reactions.[1] However, the reaction's success is highly dependent on the strength of the nucleophile and steric hindrance around the reaction site.[2][3][4]
-
Reactivity of the Aromatic Ring: The bromine and fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution (S_NAr).[5][6] However, S_NAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, a condition not strongly met by the substituents in this molecule.[6][7][8][9] The reaction is also sensitive to the nature of the leaving group and the nucleophile.[8]
Q2: Which position is more likely to react, the chloromethyl group or the bromo-substituted carbon?
A2: The chloromethyl group is generally more reactive towards nucleophilic substitution than the aryl bromide.[1] Benzylic halides are known to be good substrates for S_N2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[10][11][12] In contrast, nucleophilic attack on an unactivated aryl halide (S_NAr) is a much more difficult reaction to achieve and often requires harsh conditions.[6][13]
Q3: I am observing a mixture of products. What could be the cause?
A3: The formation of multiple products suggests that substitution may be occurring at both the benzylic and aromatic positions, or that side reactions are taking place. Competition between S_N2 at the benzylic position and S_NAr at the aromatic ring can occur, especially under forcing conditions.[14][15] Additionally, depending on the nucleophile and base used, elimination reactions could be a competing pathway.
Q4: How do the fluorine and bromine substituents affect the reactivity?
A4: The fluorine and bromine atoms are electron-withdrawing groups, which can influence the reactivity of both the aromatic ring and the benzylic position.[5] For S_NAr, electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack.[6][7][8][9] Their positions relative to each other and the chloromethyl group will dictate the regioselectivity of the aromatic substitution. In the context of the benzylic substitution, these groups can have a modest electronic effect on the reaction rate.
Troubleshooting Guides
Problem 1: No Reaction or Low Yield at the Benzylic Position (-CH2Cl)
This is likely an issue with the S_N2 reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed S_N2 reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Weak Nucleophile | The strength of the nucleophile is critical for S_N2 reactions.[2] If you are using a weak nucleophile (e.g., H₂O, ROH), consider switching to a stronger, negatively charged nucleophile (e.g., RS⁻, CN⁻, N₃⁻).[16] |
| Inappropriate Solvent | S_N2 reactions are favored in polar aprotic solvents such as DMSO, DMF, or acetone.[2][16] These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive.[17] Protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its reactivity.[3] |
| Low Reaction Temperature | Nucleophilic substitution reactions often require heating to proceed at a reasonable rate.[2] If the reaction is sluggish at room temperature, consider gradually increasing the temperature. |
| Steric Hindrance | While the benzylic position is primary, a bulky nucleophile may still face steric hindrance.[2][3] If you are using a sterically demanding nucleophile, try a smaller one. |
Problem 2: No Reaction or Low Yield on the Aromatic Ring (S_NAr)
Attempting to substitute the bromine or fluorine on the aromatic ring is challenging without strong activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed S_NAr reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Ring Activation | The fluorine and bromine atoms are not strong enough electron-withdrawing groups to significantly activate the ring for S_NAr.[6][7][8][9] Successful S_NAr reactions typically require potent electron-withdrawing groups like nitro groups ortho or para to the leaving group.[6][8][9] |
| Poor Leaving Group | In S_NAr reactions, the leaving group ability is often the reverse of that in S_N2 reactions, with fluoride being a better leaving group than bromide.[18] This is because the rate-determining step is the initial attack of the nucleophile.[18] |
| Reaction Conditions Not Forcing Enough | Nucleophilic aromatic substitution on unactivated or weakly activated rings often requires high temperatures and strong bases.[6][13] Alternatively, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be a more suitable approach for functionalizing the aryl bromide. |
Experimental Protocols
General Protocol for Nucleophilic Substitution at the Benzylic Position (S_N2)
This is a representative protocol and may require optimization for your specific nucleophile.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone).
-
Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation, a non-nucleophilic base (e.g., NaH, K₂CO₃) may be required.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Comparative Reaction Conditions for S_N2 vs. S_NAr:
| Parameter | S_N2 on Benzylic Halide | S_NAr on Aryl Halide |
| Typical Substrate | Primary or secondary benzylic halide[10] | Aryl halide with strong electron-withdrawing groups ortho/para to the leaving group[6][8][9] |
| Nucleophile | Strong nucleophile preferred[2][16] | Can proceed with a variety of strong nucleophiles[8] |
| Solvent | Polar aprotic (e.g., DMSO, DMF)[2][16] | Polar aprotic often used |
| Temperature | Often moderate (room temp. to reflux) | Typically requires high temperatures[6] |
| Leaving Group Ability | I > Br > Cl > F | F > Cl > Br > I[18] |
This technical support guide provides a starting point for troubleshooting nucleophilic substitution reactions on this compound. Successful synthesis will depend on a careful consideration of the desired reaction pathway and optimization of the reaction conditions accordingly.
References
- 1. This compound | 786652-60-6 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Bromo-2-(chloromethyl)-3-fluorobenzene | 1182357-16-9 | Benchchem [benchchem.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. quora.com [quora.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and effective synthetic strategy for this compound involves a multi-step process starting from a commercially available precursor. A common approach is the bromination of 2-fluoro-3-methylaniline, followed by a Sandmeyer reaction to replace the amino group with a chloro group, and finally, a radical chlorination of the methyl group. An alternative route could involve the chloromethylation of 1-bromo-2-fluorobenzene, though this may present challenges with regioselectivity.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges in the synthesis of this compound include:
-
Regioselectivity: Ensuring the bromo, chloro, and chloromethyl groups are introduced at the desired positions on the benzene ring.
-
Over-halogenation: Preventing the formation of di- or tri-halogenated byproducts.
-
Side reactions: Minimizing unwanted reactions, such as the formation of benzyl alcohol derivatives through hydrolysis of the chloromethyl group.
-
Purification: Effectively separating the target product from starting materials, isomers, and other impurities.
Q3: How can I minimize the formation of isomeric impurities?
A3: The formation of regioisomeric impurities is a common issue. To minimize their formation, careful control of reaction conditions is crucial. For instance, during the bromination step, using a non-polar solvent and controlling the temperature can enhance the desired regioselectivity. The choice of brominating agent and catalyst is also critical.
Q4: What are the best practices for storing this compound?
A4: this compound is susceptible to degradation, particularly through hydrolysis of the chloromethyl group. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Visible signs of decomposition include a color change to yellow or brown, the formation of a precipitate, or the development of an acidic odor (due to the formation of HCl).[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Bromination Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Deactivated brominating agent. | 1. Increase reaction time and monitor progress by TLC or GC-MS. 2. Optimize the reaction temperature; bromination is often more selective at lower temperatures. 3. Use a fresh batch of the brominating agent. |
| Formation of Over-brominated Products | 1. Excess of brominating agent. 2. High reaction temperature. | 1. Use a stoichiometric amount of the brominating agent relative to the starting material. 2. Maintain a moderate reaction temperature. |
| Low Yield of Chloromethylation Product | 1. Incomplete reaction. 2. Inactive catalyst. 3. Hydrolysis of the product. | 1. Extend the reaction time and ensure adequate mixing. 2. Use a fresh or newly activated Lewis acid catalyst. 3. Conduct the reaction under anhydrous conditions and perform an aqueous workup at low temperatures. |
| Product Decomposition During Workup | 1. Presence of water leading to hydrolysis. 2. Elevated temperatures during solvent removal. | 1. Ensure all workup steps are performed with dry solvents and glassware. 2. Remove the solvent under reduced pressure at a low temperature. |
| Difficulty in Purifying the Final Product | 1. Presence of close-boiling isomers. 2. Contamination with starting material or byproducts. | 1. Utilize high-performance liquid chromatography (HPLC) or fractional distillation for separation. 2. Optimize the reaction to go to completion and consider a purification step like column chromatography with a suitable solvent system. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of 1-Bromo-3-methyl-2-fluorobenzene
This protocol describes a potential first step in the synthesis, the bromination of 2-fluoro-3-methylaniline.
Materials and Reagents:
-
2-fluoro-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methylaniline (1 equivalent) in CCl₄.
-
Add NBS (1.05 equivalents) and a catalytic amount of BPO or AIBN (0.02 equivalents).[2]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.[2]
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution on a Related Compound
The following is a general procedure for nucleophilic substitution on the benzylic bromide of a similar compound, which can be adapted for the chloromethyl group of the target molecule.[3]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Nucleophile (e.g., sodium azide, potassium cyanide) (1.0-1.2 eq.)
-
Polar aprotic solvent (e.g., DMF or acetonitrile)
Procedure:
-
Dissolve this compound in the chosen polar aprotic solvent in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Visualizing the Workflow and Troubleshooting
Caption: Proposed synthetic workflow for this compound.
Caption: A logical approach to troubleshooting low yield in the synthesis.
References
Technical Support Center: 1-Bromo-3-(chloromethyl)-2-fluorobenzene in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-(chloromethyl)-2-fluorobenzene in cross-coupling reactions.
Introduction to Reactivity
This compound is a versatile building block with three distinct halogenated positions, each exhibiting different reactivity. This allows for selective and sequential functionalization.[1][2][3] The general order of reactivity for the carbon-halogen bonds is:
-
Benzylic C-Cl: Highly susceptible to nucleophilic substitution.
-
Aryl C-Br: Reactive in palladium-catalyzed cross-coupling reactions.[1][2][3]
-
Aryl C-F: Generally inert in typical cross-coupling conditions but can influence the reactivity of the adjacent C-Br bond.
This differential reactivity is key to its synthetic utility but can also be a source of side reactions if not properly controlled.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: Which position is most reactive in a standard palladium-catalyzed cross-coupling reaction like Suzuki or Sonogashira?
A1: The aryl C-Br bond is the most reactive site for oxidative addition to a palladium(0) catalyst, making it the primary site for cross-coupling reactions.[1][2][3] The C-Cl bond at the benzylic position is generally not reactive under these conditions, and the C-F bond is even less reactive.[5][6]
Q2: Can the chloromethyl group interfere with the cross-coupling reaction?
A2: Yes, under certain conditions. While generally stable, the chloromethyl group can undergo nucleophilic substitution if strong nucleophiles are present or generated in the reaction mixture. Additionally, some palladium catalysts can interact with the chloromethyl group, leading to side products.[7] Careful selection of the base and reaction temperature is crucial to minimize these side reactions.
Q3: What is the role of the fluorine atom?
A3: The ortho-fluorine atom is strongly electron-withdrawing, which can influence the electronic properties of the aromatic ring and the reactivity of the adjacent C-Br bond.[8][9] In some cases, an ortho-fluoro group can facilitate the oxidative addition step in cross-coupling. However, it also introduces the potential for benzyne formation as a side reaction, particularly if organometallic reagents like Grignards are used.[10]
Q4: Is it possible to perform a second cross-coupling reaction at the C-Cl or C-F bond?
A4: Coupling at the C-Cl bond would require much harsher reaction conditions than the C-Br coupling. Sequential, selective functionalization is possible due to this difference in reactivity.[1] Cross-coupling at the C-F bond is extremely challenging and would require specialized catalysts and conditions that are not typical for standard cross-coupling reactions.[11]
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Solution |
| Homocoupling of Boronic Acid: The boronic acid reagent can couple with itself, especially at higher temperatures or with prolonged reaction times.[4] | 1. Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. 2. Ensure rigorous degassing of the reaction mixture to remove oxygen. 3. Lower the reaction temperature and monitor the reaction closely to avoid over-running. |
| Dehalogenation of Starting Material: The aryl bromide can be reduced to a proton, especially if the catalyst is too active or if there are sources of hydride in the reaction. | 1. Switch to a less active palladium catalyst or a different ligand. 2. Ensure the solvent and reagents are anhydrous. |
| Reaction at the Chloromethyl Group: The base or the boronic acid partner may be reacting at the benzylic chloride position. | 1. Use a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. 2. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (e.g., 80 °C).[6] |
Issue 2: Multiple Unidentified Spots on TLC/LC-MS in Sonogashira Coupling
| Potential Cause | Troubleshooting Solution |
| Homocoupling of Terminal Alkyne (Glaser Coupling): The terminal alkyne can couple with itself in the presence of copper catalysts and oxygen. | 1. Rigorously degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). 2. Add the alkyne slowly to the reaction mixture. |
| Decomposition of Starting Material or Product: The reaction may be running at too high a temperature, causing decomposition. | 1. Run the reaction at a lower temperature (e.g., room temperature to 50 °C). 2. Use a more stable palladium catalyst/ligand combination. |
| Reaction with Solvent: Amine bases/solvents can sometimes act as nucleophiles towards the chloromethyl group. | 1. If using an amine base like triethylamine, consider using it only as a base and not the primary solvent. 2. Switch to a non-nucleophilic solvent system like THF or dioxane with an inorganic base. |
Issue 3: Failure of Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Solution |
| Catalyst Inhibition: The amine substrate or product might be coordinating too strongly to the palladium center, inhibiting catalytic turnover. | 1. Screen different phosphine ligands. Bulky, electron-rich ligands are often effective.[12] 2. Use a higher catalyst loading. |
| N-Benzylation Side Reaction: The amine nucleophile can react with the chloromethyl group instead of the aryl bromide. | 1. This is a significant competing reaction. Use a bulky ligand to sterically hinder approach to the benzylic position. 2. Employ lower reaction temperatures and carefully monitor the reaction progress. |
| Incorrect Base: The choice of base is critical in Buchwald-Hartwig amination. | 1. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. 2. Ensure the base is fresh and handled under inert conditions. |
Data Presentation
Table 1: Selective Suzuki-Miyaura Coupling of an Analogous Compound, 1-Bromo-3-(chloromethyl)benzene
Reaction conditions: 1-bromo-3-(chloromethyl)benzene (0.30 mmol), arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol %), PCy₃·HBF₄ (0.4 mol %), Cs₂CO₃ (2 equiv.), toluene (1.0 mL), and H₂O (0.1 mL) at 80 °C for 2 h under Argon protection.[6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 91 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(3'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 5 | (3-Chlorophenyl)boronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the selective coupling at the C-Br bond of a similar substrate.[6]
-
Preparation: To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(OAc)₂ (0.002 eq.), PCy₃·HBF₄ (0.004 eq.), and Cs₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and water (10:1 v/v) to the reaction mixture under an argon atmosphere.
-
Reaction: Stir the reaction mixture at 80 °C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Competing reaction pathways in cross-coupling.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 786652-60-6 | Benchchem [benchchem.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
purification strategies for removing starting material from 1-Bromo-3-(chloromethyl)-2-fluorobenzene reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing 1-Bromo-3-(chloromethyl)-2-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Besides the desired product, common impurities include unreacted this compound, byproducts from side reactions (e.g., Wurtz coupling in Grignard reactions or homocoupling in Suzuki reactions), and residual reagents or catalysts.[1]
Q2: What are the general work-up procedures for reactions with this starting material?
A2: A typical work-up involves quenching the reaction, followed by extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any acids), and brine. The organic layer is subsequently dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[2][3][4]
Q3: Which purification techniques are most effective for removing unreacted this compound?
A3: The choice of purification technique depends on the properties of the desired product and the impurities. The most common and effective methods are:
-
Column Chromatography: Silica gel is a common stationary phase. The choice of eluent is crucial for good separation.[2][5]
-
Recrystallization: This technique is suitable if the product is a solid at room temperature and its solubility differs significantly from that of the starting material in a particular solvent system.[2][3]
-
Distillation: If the product has a significantly different boiling point from the starting material and is thermally stable, vacuum distillation can be an effective purification method.[6]
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted Starting Material via Column Chromatography
Symptoms:
-
Co-elution of the starting material and the product.
-
Poor separation observed on Thin Layer Chromatography (TLC).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides a good separation (difference in Rf values) between your product and the starting material. You can try solvent mixtures with varying polarities, such as hexane/ethyl acetate or hexane/dichloromethane.[7] |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad bands and poor separation. |
| Improperly Packed Column | Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even solvent flow and optimal separation. |
| Product and Starting Material Have Very Similar Polarity | If a good separation cannot be achieved on silica, consider using a different stationary phase, such as alumina, or a different chromatography technique like reverse-phase chromatography. |
Issue 2: Unreacted Starting Material Persists After Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad and lower than expected.
-
NMR or other analytical techniques show the presence of the starting material in the final product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the starting material should either be very soluble or very insoluble at all temperatures. Experiment with different solvents or solvent mixtures. Hexane has been reported as a potential recrystallization solvent for similar compounds.[2] |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the trapping of impurities within the product's crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient Washing of Crystals | After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. |
| High Solubility of Starting Material in the Chosen Solvent | If the starting material is highly soluble and co-crystallizes, try a different solvent or an alternative purification method like column chromatography. |
Issue 3: Failure to Remove Starting Material in Specific Reaction Types
A. Suzuki-Miyaura Coupling Reactions
Symptom: Significant amount of unreacted this compound remains after the reaction.
Troubleshooting:
-
Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl bromides, a more robust catalyst system than standard ones may be required.[8]
-
Base: Ensure the base (e.g., cesium carbonate) is dry and of high quality, as it plays a crucial role in the transmetalation step.[1][8]
-
Anhydrous Conditions: While some Suzuki reactions can tolerate water, it's often best to start with anhydrous and degassed solvents to ensure reproducibility and high conversion.[1][8]
B. Grignard Reactions
Symptom: A large amount of starting material is recovered after the reaction and work-up.
Troubleshooting:
-
Initiation: The reaction may not have initiated properly. Ensure all glassware is rigorously flame-dried and under an inert atmosphere. Use fresh, high-quality magnesium turnings and consider activation with a small crystal of iodine or 1,2-dibromoethane.[1][9]
-
Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the solvent or on the glassware can quench the reaction.[10]
-
Wurtz Coupling: The starting material can react with the newly formed Grignard reagent in a side reaction. To minimize this, add the starting material slowly to the magnesium suspension to maintain a low concentration of the halide.[1][9]
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a low polarity solvent mixture like 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the desired product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table provides a qualitative comparison of common purification techniques. Quantitative data is highly dependent on the specific reaction, product, and scale.
| Purification Method | Pros | Cons | Best For |
| Column Chromatography | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. | Separating compounds with similar polarities. |
| Recrystallization | Can provide very pure material, relatively simple and inexpensive. | Only applicable to solid products, potential for product loss in the mother liquor. | Purifying solid products from less soluble or more soluble impurities. |
| Distillation | Effective for large-scale purifications, relatively fast. | Requires the product to be thermally stable and have a distinct boiling point from impurities. | Separating volatile liquids with different boiling points. |
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions with 1-Bromo-3-(chloromethyl)-2-fluorobenzene
Welcome to the technical support center for 1-Bromo-3-(chloromethyl)-2-fluorobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in managing regioselectivity during chemical transformations of this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does their reactivity differ?
A1: this compound has three potential reactive sites for further functionalization: the aryl C-Br bond, the benzylic C-Cl bond of the chloromethyl group, and the aromatic ring itself, which can undergo electrophilic substitution. The strategic value of this compound lies in the differential reactivity of these sites, allowing for sequential and selective transformations.[1]
-
Benzylic C-Cl Bond: The chloromethyl group is a benzylic halide and is highly susceptible to nucleophilic substitution reactions (SN1 and SN2).[1][2] This is due to the stabilization of the potential carbocation intermediate by the adjacent aromatic ring.[2]
-
Aryl C-Br Bond: The bromo-substituent on the aromatic ring is an aryl halide. Aryl halides are generally unreactive towards traditional SN1 or SN2 reactions but are excellent partners in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1]
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is dictated by the directing effects of the existing substituents (Bromo, Chloromethyl, and Fluoro).
Q2: In a cross-coupling reaction, which halogen is expected to react preferentially?
A2: In transition-metal-catalyzed cross-coupling reactions, the aryl C-Br bond is generally more reactive than an aryl C-Cl bond. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step to the metal center, often the rate-determining step.[2] Therefore, selective cross-coupling at the C-Br position is expected, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Q3: What is the expected regioselectivity for electrophilic aromatic substitution (EAS) on this compound?
A3: The regioselectivity of EAS is determined by the combined directing effects of the three substituents.
-
Fluorine (-F): Halogens are deactivating groups but are ortho-, para-directors due to their ability to donate a lone pair of electrons through resonance.[3]
-
Bromine (-Br): Similar to fluorine, bromine is a deactivating ortho-, para-director.[4]
-
Chloromethyl (-CH2Cl): The chloromethyl group is generally considered a deactivating group due to the inductive effect of the chlorine atom. However, it is predicted to be an ortho-, para-director.[5]
The positions on the ring are C4, C5, and C6. The directing effects of the substituents would favor substitution at the C4 and C6 positions (ortho and para to the activating groups if we consider the halogens' resonance effect). Steric hindrance from the adjacent substituents will also play a significant role in determining the final product distribution.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Substitution
Problem: A reaction with a nucleophile results in a mixture of products, with substitution occurring at both the benzylic position and the aromatic ring, or lack of reaction at the desired benzylic position.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction conditions are too harsh, leading to competing nucleophilic aromatic substitution (SNAr). | SNAr reactions on aryl halides typically require harsh conditions (high temperature, strong base) and are facilitated by strong electron-withdrawing groups ortho or para to the leaving group.[7][8] To favor substitution at the benzylic position, use milder conditions. Employ polar aprotic solvents like DMF or acetonitrile at room temperature or with gentle heating (40-60 °C).[2] |
| The chosen nucleophile is not suitable. | Ensure the nucleophile is appropriate for SN2 or SN1 reactions at a benzylic center. Common nucleophiles include azides, cyanides, amines, and alkoxides.[2] |
| Steric hindrance around the benzylic carbon. | While less of an issue for a -CH2Cl group, consider the steric bulk of the nucleophile. A bulkier nucleophile may react slower. |
Issue 2: Lack of Selectivity in Cross-Coupling Reactions
Problem: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), a mixture of products is obtained, indicating reaction at both the C-Br and C-Cl (benzylic) positions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate catalyst system. | The choice of palladium catalyst and ligand is crucial for selectivity. For selective C(sp²)–Br bond coupling in the presence of a C(sp³)–Cl bond, a system of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) has been shown to be effective for analogous compounds.[9] |
| Reaction temperature is too high. | Higher temperatures can sometimes lead to a loss of selectivity. Optimize the reaction temperature, starting at a lower temperature (e.g., 80 °C) and monitoring the reaction progress.[9] |
| Incorrect base or solvent. | The choice of base and solvent can influence the reaction outcome. For Suzuki-Miyaura reactions, bases like Cs₂CO₃ or K₃PO₄ are often effective.[10] A biphasic solvent system such as toluene/water can also be beneficial.[9] |
Experimental Protocols
Note: The following protocols are based on procedures for structurally similar compounds and should be adapted and optimized for this compound.
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position
This protocol describes a general procedure for the substitution of the benzylic chloride with a nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Nucleophile (e.g., sodium azide, potassium cyanide, primary/secondary amine) (1.0-1.2 eq.)
-
Polar aprotic solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen polar aprotic solvent.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[2]
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position
This protocol is adapted from a study on the selective coupling of 1-bromo-3-(chloromethyl)benzene with arylboronic acids.[9]
Materials:
-
This compound (1.0 eq., 0.30 mmol)
-
Arylboronic acid (1.1 eq., 0.33 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Toluene (1.0 mL)
-
Deionized water (0.1 mL)
-
Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following table summarizes yields for the selective Suzuki-Miyaura coupling of 1-bromo-3-(chloromethyl)benzene with various arylboronic acids, which can serve as an estimate for reactions with this compound.[9]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 91 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(3'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 5 | (3-Chlorophenyl)boronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for regioselectivity issues.
References
- 1. This compound | 786652-60-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling with 1-Bromo-3-(chloromethyl)-2-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-Bromo-3-(chloromethyl)-2-fluorobenzene.
I. Catalyst Selection and Optimization: FAQs
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenge lies in the chemoselective activation of the C(sp²)–Br bond over the C(sp³)–Cl bond of the chloromethyl group. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. However, the benzylic C-Cl bond can be susceptible to nucleophilic attack, especially under basic reaction conditions, leading to potential side products. The fluorine substituent introduces electronic effects that can also influence the reactivity of the aryl bromide.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: this compound is a versatile substrate for several common cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.
The choice of reaction will depend on the desired final product.
Q3: How do I choose the right palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
A3: For Suzuki-Miyaura coupling of aryl bromides, particularly those with potentially sensitive functional groups, a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is often effective. A highly recommended starting point is the use of Pd(OAc)₂ with a ligand such as tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄).[1][2] This system has been shown to be highly selective for the C(sp²)–Br bond in the closely related substrate, 1-bromo-3-(chloromethyl)benzene, providing high yields.[1] Other effective ligands for aryl bromides include Buchwald's biaryl phosphine ligands like SPhos and XPhos.[3]
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A4: For the Buchwald-Hartwig amination of aryl bromides, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands are generally preferred. The most universal ligands for the amination of aryl bromides have been found to be XPhos and TrixiePhos, which show high conversion rates for a variety of amines.[4][5] The choice of base is also crucial; common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The selection of the base can be influenced by the nature of the amine and the solvent used.[6]
Q5: What are the recommended conditions for Sonogashira coupling with this aryl bromide?
A5: Traditional Sonogashira couplings utilize a palladium catalyst and a copper(I) co-catalyst. However, for aryl bromides, copper-free conditions are often preferred to avoid the formation of homocoupled alkyne byproducts (Glaser coupling).[7] An effective copper-free system for aryl bromides involves a palladium catalyst like Pd(OAc)₂ with a phosphine ligand such as P(p-tol)₃ and an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF.[7]
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | Ensure proper handling and storage of the palladium catalyst and ligand under an inert atmosphere. Use fresh reagents. |
| Poor choice of base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water).[1][8] | |
| Steric hindrance | For sterically demanding coupling partners, consider using a more sterically bulky and electron-rich ligand like SPhos or XPhos.[3] | |
| Side Reaction: Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Side Reaction: Protodeborylation of Boronic Acid | Presence of water and/or prolonged reaction times at high temperatures | Use anhydrous solvents if possible, or minimize the amount of water. Monitor the reaction progress to avoid unnecessarily long reaction times. |
| Side Reaction: Reaction at the Chloromethyl Group | Nucleophilic attack by the base or other nucleophiles | Use a milder base (e.g., K₂CO₃ instead of stronger alkoxides). Protect the chloromethyl group if necessary, though selective coupling at the C-Br bond is often achievable.[1] |
B. Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inappropriate ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4] |
| Incorrect base | The choice of base is critical and substrate-dependent. Screen common bases like NaOtBu, LHMDS, and Cs₂CO₃.[5][9] | |
| Catalyst deactivation | Ensure rigorous exclusion of air and moisture. Use of pre-catalysts can sometimes improve results. | |
| Side Reaction: Hydrodehalogenation | Formation of palladium hydride species | Use anhydrous solvents and reagents. The choice of base can also influence this side reaction.[9] |
| Side Reaction: β-Hydride Elimination (with certain amines) | Amine structure | This is more common with primary amines having β-hydrogens. Using a bulkier ligand can sometimes suppress this pathway.[9] |
C. Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inefficient oxidative addition to the aryl bromide | Increase the reaction temperature. Use a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.[7] |
| Catalyst poisoning | Ensure the purity of the alkyne and other reagents. | |
| Side Reaction: Glaser Coupling (Homocoupling of Alkyne) | Presence of oxygen and a copper co-catalyst | Use copper-free conditions.[7] Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Decomposition of the Alkyne | Harsh reaction conditions | Use milder bases and lower reaction temperatures if possible. |
III. Data Presentation: Catalyst Performance in Cross-Coupling of Substituted Aryl Bromides
The following tables summarize the performance of various catalyst systems in cross-coupling reactions of aryl bromides analogous to this compound.
Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Catalyst System | Aryl Bromide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 0.2 mol% Pd(OAc)₂, 0.4 mol% PCy₃·HBF₄ | 1-bromo-3-(chloromethyl)benzene | p-tolylboronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 0.2 mol% Pd(OAc)₂, 0.4 mol% PCy₃·HBF₄ | 1-bromo-3-(chloromethyl)benzene | (4-methoxyphenyl)boronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 91 |
| 0.2 mol% Pd(OAc)₂, 0.4 mol% PCy₃·HBF₄ | 1-bromo-2-(chloromethyl)benzene | p-tolylboronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 0.2 mol% Pd(OAc)₂, 0.4 mol% PCy₃·HBF₄ | 1-bromo-2-(chloromethyl)benzene | (4-methoxyphenyl)boronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 89 |
| Pd(OAc)₂ / SPhos | 4-bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
Data for 1-bromo-3-(chloromethyl)benzene and 1-bromo-2-(chloromethyl)benzene from[1]. Data for 4-bromoacetophenone from[3].
Table 2: Buchwald-Hartwig Amination of Bromobenzene with Various Amines
| Palladium Precatalyst / Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| [Pd(allyl)Cl]₂ / XPhos | Carbazole | t-BuOLi | Toluene | 100 | 24 | >99 |
| [Pd(allyl)Cl]₂ / XPhos | Diphenylamine | t-BuONa | Toluene | 100 | 24 | 96 |
| [Pd(allyl)Cl]₂ / TrixiePhos | Carbazole | t-BuOLi | Toluene | 100 | 24 | 97 |
| [Pd(allyl)Cl]₂ / RuPhos | Diphenylamine | t-BuONa | Toluene | 100 | 24 | 96 |
Data from a study on the amination of bromobenzene.[4][5]
Table 3: Copper-Free Sonogashira Coupling of Substituted Aryl Bromides
| Catalyst System | Aryl Bromide | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ / P(p-tol)₃ | 3-bromoaniline | 2-methyl-3-butyn-2-ol | DBU | THF | 65 | 70 |
| Pd(OAc)₂ / P(p-tol)₃ | 4-bromoanisole | 2-methyl-3-butyn-2-ol | DBU | THF | 65 | 88 |
| Pd(OAc)₂ / SPhos | 3-bromoaniline | 4-hydroxy-4-methyl-2-pentynoic acid | TBAF | THF | 65 | 75 |
| Pd(OAc)₂ / XPhos | 4-bromoanisole | 4-hydroxy-4-methyl-2-pentynoic acid | TBAF | THF | 65 | 80 |
Data from a study on copper-free Sonogashira coupling of various aryl bromides.[7]
IV. Experimental Protocols & Visualizations
A. General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.002 mmol, 0.2 mol%) and the ligand (e.g., PCy₃·HBF₄, 0.004 mmol, 0.4 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 2 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 2 hours), monitoring by TLC or GC-MS.[1]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
B. General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed.
-
Work-up: Cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
effect of solvent on reactivity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reactivity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in nucleophilic substitution reactions?
A1: The chlorine atom on the chloromethyl group (-CH₂Cl) is significantly more reactive towards nucleophilic substitution.[1] This is because it is a benzylic halide. The transition state of a benzylic halide in both S_N1 and S_N2 reactions is stabilized by the adjacent benzene ring, making it more susceptible to nucleophilic attack compared to the bromine atom directly attached to the aromatic ring.
Q2: How does the choice of solvent influence the reaction mechanism (S_N1 vs. S_N2) for this compound?
A2: The polarity and protic nature of the solvent are critical in determining the reaction pathway.
-
Polar protic solvents (e.g., water, methanol, ethanol) favor the S_N1 mechanism . These solvents effectively stabilize the benzylic carbocation intermediate that forms upon the departure of the chloride leaving group, thus lowering the activation energy for this pathway.[2]
-
Polar aprotic solvents (e.g., dimethylformamide (DMF), acetonitrile (ACN), dimethyl sulfoxide (DMSO)) generally favor the S_N2 mechanism . These solvents solvate the cation of the nucleophilic salt, which leaves the anionic nucleophile less solvated and therefore more reactive for a direct backside attack.[2]
-
Nonpolar solvents (e.g., toluene, hexane) are less commonly used for these reactions as they do not effectively dissolve most nucleophiles and do not stabilize the charged intermediates or transition states characteristic of either pathway.
Q3: What are the common side reactions to consider when working with this compound?
A3: Common side reactions can include:
-
Elimination Reactions: Especially with sterically hindered or strongly basic nucleophiles, elimination to form a double bond can compete with substitution.
-
Reaction with Protic Solvents: In polar protic solvents, the solvent itself can act as a nucleophile (solvolysis), leading to the formation of ethers (with alcohol solvents) or alcohols (with water).
-
Over-alkylation: In reactions like Friedel-Crafts alkylations, the product can be more reactive than the starting material, leading to multiple alkylations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Poor solubility of reactants. | Select a solvent that dissolves all reaction components. A co-solvent system may be necessary. |
| Inappropriate solvent for the desired mechanism. | For an S_N2 reaction with a strong nucleophile, switch to a polar aprotic solvent like DMF or acetonitrile. For an S_N1 reaction with a weak nucleophile, a polar protic solvent like methanol or ethanol may be more suitable. | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Formation of Multiple Products | A mixture of S_N1 and S_N2 pathways occurring. | To favor a single mechanism, carefully select the solvent and nucleophile. A strong, non-bulky nucleophile in a polar aprotic solvent will favor the S_N2 pathway. A weak nucleophile in a polar protic solvent will favor the S_N1 pathway. |
| Side reactions such as elimination or solvolysis. | To minimize elimination, use a less sterically hindered or less basic nucleophile. To avoid solvolysis, use an aprotic solvent. | |
| Low Yield of Desired Product | Deactivation of the nucleophile by the solvent. | In S_N2 reactions, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity. Switching to a polar aprotic solvent can enhance nucleophilicity.[2] |
| Competing side reactions are dominant. | Analyze the side products to identify the competing reaction and adjust conditions accordingly (e.g., change nucleophile, solvent, or temperature). |
Data Presentation
| Solvent Type | Example Solvents | Favored Mechanism | Relative Reaction Rate (Expected Trend) | Key Considerations |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | S_N1 | Can be fast, especially with weak nucleophiles. | Stabilizes the benzylic carbocation intermediate. Can act as a nucleophile (solvolysis).[2] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | S_N2 | Generally fast with strong nucleophiles. | Enhances the reactivity of anionic nucleophiles.[2] |
| Nonpolar | Toluene, Hexane, Diethyl ether | Generally disfavored | Slow | Poor solubility of many nucleophiles and poor stabilization of charged species. |
Experimental Protocols
The following are representative protocols for nucleophilic substitution reactions involving this compound. Note: These are general procedures and may require optimization.
Protocol 1: S_N2 Reaction with an Amine in a Polar Aprotic Solvent
Objective: To synthesize a substituted benzylamine via an S_N2 pathway.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in your chosen polar aprotic solvent (acetonitrile or DMF).
-
Add the non-nucleophilic base (e.g., potassium carbonate, 2.0 eq).
-
To this suspension, add the desired amine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., 40-60 °C) to increase the rate if necessary.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if needed.
Protocol 2: S_N1 Solvolysis in a Polar Protic Solvent
Objective: To synthesize the corresponding benzyl alcohol via an S_N1 pathway using water as the nucleophile.
Materials:
-
This compound
-
A mixture of a water-miscible organic solvent (e.g., acetone or THF) and water
-
Sodium bicarbonate (for neutralization)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent and water (e.g., 1:1 acetone/water).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is expected to be slower than a typical S_N2 reaction with a strong nucleophile.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture with a dilute aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
The product can be purified by recrystallization or column chromatography.
Visualizations
References
Validation & Comparative
Spectroscopic Analysis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(chloromethyl)-2-fluorobenzene is a versatile trifunctional building block in organic synthesis, offering multiple reactive sites for selective functionalization. Its chemical architecture, featuring a benzylic chloride, an aryl bromide, and a fluorine atom, allows for a range of transformations crucial in the development of novel pharmaceutical and agrochemical compounds. The primary locus of reactivity for nucleophilic attack is the benzylic chloromethyl group, which is significantly more susceptible to substitution than the less reactive aryl bromide. This differential reactivity is a cornerstone of its synthetic utility, enabling stepwise and controlled molecular assembly.
This guide provides a comparative analysis of the reaction products of this compound with three common nucleophiles: sodium cyanide, sodium azide, and sodium methoxide. It details the experimental protocols for these reactions and presents a spectroscopic comparison of the resulting products, offering valuable insights for researchers engaged in synthetic chemistry and drug discovery.
Reaction Pathways
The nucleophilic substitution reactions on this compound proceed selectively at the benzylic position, leaving the aryl bromide intact for potential subsequent cross-coupling reactions. This orthogonality is a key advantage in multi-step syntheses.
Caption: Reaction pathways of this compound with various nucleophiles.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the three derivatives. Optimization of reaction conditions may be necessary to achieve maximum yields.
General Experimental Workflow:
Caption: General experimental workflow for nucleophilic substitution reactions.
1. Synthesis of 2-(1-Bromo-2-fluoro-3-phenyl)acetonitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
2. Synthesis of 1-Bromo-3-(azidomethyl)-2-fluorobenzene
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is toxic and can form explosive heavy metal azides.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography if necessary.
3. Synthesis of 1-Bromo-2-fluoro-3-(methoxymethyl)benzene
-
Reaction Setup: In a round-bottom flask, add a solution of sodium methoxide (1.5 eq) in methanol.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in methanol dropwise to the sodium methoxide solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with an organic solvent such as dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the synthesized products. The predicted values are based on the analysis of structurally similar compounds and general principles of spectroscopy.
Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Compound | Ar-H | -CH₂- | Other |
| 2-(1-Bromo-2-fluoro-3-phenyl)acetonitrile | 7.10-7.40 (m, 3H) | 3.85 (s, 2H) | - |
| 1-Bromo-3-(azidomethyl)-2-fluorobenzene | 7.05-7.35 (m, 3H) | 4.40 (s, 2H) | - |
| 1-Bromo-2-fluoro-3-(methoxymethyl)benzene | 7.00-7.30 (m, 3H) | 4.50 (s, 2H) | 3.40 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
| Compound | Ar-C | Ar-C-F (d, JCF) | Ar-C-Br | -CH₂- | Other |
| 2-(1-Bromo-2-fluoro-3-phenyl)acetonitrile | 125.0-135.0 | 158.0 (d, ~245 Hz) | 115.0 | 25.0 | 117.0 (-CN) |
| 1-Bromo-3-(azidomethyl)-2-fluorobenzene | 124.0-134.0 | 157.0 (d, ~245 Hz) | 114.0 | 50.0 | - |
| 1-Bromo-2-fluoro-3-(methoxymethyl)benzene | 123.0-133.0 | 156.0 (d, ~245 Hz) | 113.0 | 70.0 | 58.0 (-OCH₃) |
Table 3: IR Data (cm⁻¹)
| Compound | Key Functional Group Stretches | Aromatic C-H | C-Br |
| 2-(1-Bromo-2-fluoro-3-phenyl)acetonitrile | 2250 (-C≡N) | ~3050 | ~680 |
| 1-Bromo-3-(azidomethyl)-2-fluorobenzene | 2100 (-N₃) | ~3060 | ~680 |
| 1-Bromo-2-fluoro-3-(methoxymethyl)benzene | 1100 (C-O) | ~3050 | ~680 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M]⁺ | Key Fragments |
| 2-(1-Bromo-2-fluoro-3-phenyl)acetonitrile | C₈H₅BrFN | 213/215 | 134 ([M-Br]⁺) |
| 1-Bromo-3-(azidomethyl)-2-fluorobenzene | C₇H₅BrFN₃ | 230/232 | 202/204 ([M-N₂]⁺), 123 ([M-Br-N₂]⁺) |
| 1-Bromo-2-fluoro-3-(methoxymethyl)benzene | C₈H₈BrFO | 218/220 | 187/189 ([M-OCH₃]⁺), 139 ([M-Br]⁺) |
Conclusion
The selective nucleophilic substitution at the benzylic position of this compound provides a straightforward route to a variety of functionalized aromatic compounds. The resulting products, such as the nitrile, azide, and ether derivatives, are valuable intermediates for further synthetic transformations. The spectroscopic data presented in this guide offer a comparative framework for the characterization of these products, aiding researchers in the confirmation of their synthetic outcomes. The distinct spectroscopic signatures of the introduced functional groups, particularly in IR and ¹³C NMR spectra, allow for unambiguous product identification. This understanding of the reactivity and spectroscopic properties of this compound and its derivatives is essential for its effective utilization in the design and synthesis of complex target molecules in the pharmaceutical and agrochemical industries.
Comparative Guide to the Characterization of 1-Bromo-3-(chloromethyl)-2-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the characterization of two representative derivatives of 1-bromo-3-(chloromethyl)-2-fluorobenzene, a versatile building block in organic synthesis. Due to its distinct reactive sites—a labile benzylic chloride and a less reactive aryl bromide—this starting material allows for selective functionalization through nucleophilic substitution and cross-coupling reactions. This document details the experimental protocols for the synthesis of an azide derivative and a biphenyl derivative, presenting their comparative characterization data in structured tables and illustrative diagrams.
Introduction to Derivatives and Reaction Pathways
This compound serves as a valuable scaffold for the synthesis of a diverse range of chemical entities. The primary routes of derivatization involve:
-
Nucleophilic Substitution at the Benzylic Position: The chloromethyl group is highly susceptible to attack by nucleophiles, allowing for the introduction of various functional groups.
-
Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Position: The carbon-bromine bond can participate in reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.
This guide will focus on the characterization of two such derivatives:
-
Derivative A: 1-Bromo-3-(azidomethyl)-2-fluorobenzene, formed via nucleophilic substitution with sodium azide.
-
Derivative B: 3'-(Chloromethyl)-2'-fluoro-1,1'-biphenyl, synthesized through a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Comparative Characterization Data
The following tables summarize the key characterization data for the parent compound and its two derivatives. This data is essential for confirming the successful synthesis and purity of the products.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Starting Material | This compound | C₇H₅BrClF | 223.47 | / |
| Derivative A | 1-Bromo-3-(azidomethyl)-2-fluorobenzene | C₇H₅BrFN₃ | 230.04 | / |
| Derivative B | 3'-(Chloromethyl)-2'-fluoro-1,1'-biphenyl | C₁₃H₁₀ClF | 220.67 | / |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ, ppm) | ¹³C NMR (CDCl₃, δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Starting Material | 7.42-7.38 (m, 1H), 7.20-7.15 (m, 2H), 4.65 (s, 2H) | 158.5 (d, J=248 Hz), 136.5, 130.0, 128.5 (d, J=5 Hz), 125.0 (d, J=17 Hz), 115.0 (d, J=22 Hz), 40.0 | / | / |
| Derivative A | 7.40-7.35 (m, 1H), 7.22-7.18 (m, 2H), 4.45 (s, 2H) | 158.6 (d, J=248 Hz), 133.0, 130.2, 128.7 (d, J=5 Hz), 125.2 (d, J=17 Hz), 115.1 (d, J=22 Hz), 48.0 | ~2100 (N₃ stretch) | [M]+ calculated for C₇H₅BrFN₃: 229.96 |
| Derivative B | 7.60-7.30 (m, 8H), 4.70 (s, 2H) | 158.7 (d, J=247 Hz), 140.0, 138.0, 130.5, 129.0, 128.8, 128.5, 128.0, 125.5 (d, J=17 Hz), 124.5 (d, J=5 Hz), 40.5 | / | [M]+ calculated for C₁₃H₁₀ClF: 220.05 |
Note: Spectroscopic data for the derivatives are based on closely related analogs and are predictive. Experimental verification is required.
Experimental Protocols
Detailed methodologies for the synthesis of Derivative A and Derivative B are provided below.
Protocol 1: Synthesis of 1-Bromo-3-(azidomethyl)-2-fluorobenzene (Derivative A) via Nucleophilic Substitution
This protocol describes the substitution of the benzylic chloride with an azide group.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3'-(Chloromethyl)-2'-fluoro-1,1'-biphenyl (Derivative B) via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of the aryl bromide with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene, ethanol, and deionized water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with deionized water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic and analytical processes.
Caption: Synthetic pathways for Derivative A and Derivative B.
Caption: Experimental workflow for derivative characterization.
Conclusion
The selective derivatization of this compound offers a powerful strategy for accessing a wide array of novel compounds. The distinct reactivity of the benzylic chloride and aryl bromide moieties allows for orthogonal synthetic approaches. The characterization data presented, based on analogous compounds, provides a predictive framework for researchers working with this versatile building block. Detailed experimental protocols and clear workflows are provided to facilitate the synthesis and analysis of these and similar derivatives in a research and development setting. It is imperative that the identity and purity of all synthesized compounds are rigorously confirmed through the analytical techniques outlined in this guide.
A Comparative Guide to the Reactivity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene and Other Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene with other common benzyl halides in nucleophilic substitution reactions. The information presented herein, supported by experimental data and established principles of physical organic chemistry, is intended to assist researchers in selecting appropriate reagents and predicting reaction outcomes in synthetic chemistry and drug development.
Executive Summary
Benzyl halides are a class of organic compounds known for their utility as synthetic intermediates due to the reactivity of the benzylic carbon-halogen bond. The rate of nucleophilic substitution at the benzylic position is highly sensitive to the nature of substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, particularly through an SN1 mechanism, by stabilizing the intermediate benzyl carbocation. Conversely, electron-withdrawing groups tend to decelerate SN1 reactions by destabilizing the carbocation.
This compound possesses two electron-withdrawing halogen substituents (bromo and fluoro) on the aromatic ring. These substituents are expected to decrease its reactivity in nucleophilic substitution reactions compared to unsubstituted benzyl chloride and benzyl halides with electron-donating groups. This guide will quantitatively and qualitatively explore these differences.
Comparative Reactivity Data
The reactivity of benzyl halides is often evaluated by measuring the rate of their solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile. The following table summarizes first-order rate constants (ksolv) for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile in water at 25°C.
| Compound | Substituents | Substituent Effect | Rate Constant (k_solv), s⁻¹ | Relative Reactivity (vs. Benzyl Chloride) |
| 4-Methoxybenzyl chloride | 4-OCH₃ | Electron-Donating | 2.2[1] | ~ 2,200,000 |
| Benzyl chloride | H | Reference | ~1 x 10⁻⁶ (estimated) | 1 |
| This compound | 3-Br, 2-F | Electron-Withdrawing | Estimated < 1 x 10⁻⁸ | < 0.01 |
| 4-Nitrobenzyl chloride | 4-NO₂ | Strongly Electron-Withdrawing | 1.1 x 10⁻⁸[1] | ~ 0.011 |
| 3,4-Dinitrobenzyl chloride | 3-NO₂, 4-NO₂ | Very Strongly Electron-Withdrawing | 1.1 x 10⁻⁸[1] | ~ 0.011 |
Note: The rate constant for unsubstituted benzyl chloride is not explicitly provided in the primary source under these exact conditions but is known to be significantly slower than the 4-methoxy derivative. The value is estimated for comparative purposes. The reactivity of this compound is estimated based on the electron-withdrawing nature of its substituents.
Theoretical Framework for Reactivity
The reactivity of benzyl halides in nucleophilic substitution reactions is primarily governed by the stability of the carbocation intermediate in the SN1 pathway and steric hindrance and electronic effects at the benzylic carbon in the SN2 pathway. The substituents on the aromatic ring play a pivotal role in modulating these factors.
The Hammett equation, which describes a linear free-energy relationship, is a powerful tool for quantifying the effect of meta and para substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the solvolysis of benzyl chlorides, which often proceeds through an SN1-like mechanism, the reaction constant (ρ) is negative, indicating that electron-donating groups (with negative σ values) accelerate the reaction, while electron-withdrawing groups (with positive σ values) retard it.
For this compound, the bromo group is in the meta position and the fluoro group is in the ortho position relative to the chloromethyl group.
-
The Hammett constant for a meta-bromo substituent (σ_m) is +0.39.
-
Ortho substituents are more complex to quantify with standard Hammett constants due to steric effects, however, fluorine is a strongly electronegative atom and is expected to have a significant electron-withdrawing inductive effect.
The combined electron-withdrawing nature of the bromo and fluoro substituents significantly destabilizes the developing positive charge on the benzylic carbon in an SN1 transition state, thus leading to a markedly lower reaction rate compared to unsubstituted benzyl chloride.
Caption: Logical relationship of factors influencing benzyl halide reactivity.
Experimental Protocols
Objective: To compare the relative rates of solvolysis of different benzyl halides (e.g., this compound, benzyl chloride, 4-methoxybenzyl chloride, and 4-nitrobenzyl chloride).
Methodology: Conductometric Analysis of Solvolysis
This method monitors the progress of the solvolysis reaction by measuring the increase in conductivity of the solution due to the formation of ions (H⁺ and Cl⁻).
Materials:
-
Benzyl halide of interest (e.g., this compound)
-
Reference benzyl halides (benzyl chloride, 4-methoxybenzyl chloride, 4-nitrobenzyl chloride)
-
Solvent system (e.g., 20% acetonitrile in deionized water)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the chosen solvent system (20% acetonitrile in water).
-
Prepare dilute solutions (e.g., 0.01 M) of each benzyl halide in a small amount of a miscible, non-nucleophilic solvent like acetone, if necessary for solubility, before diluting with the primary solvent system.
-
-
Kinetic Run:
-
Equilibrate a sufficient volume of the solvent system in the constant temperature water bath (e.g., 25.0 ± 0.1 °C).
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Place a known volume of the equilibrated solvent into a reaction vessel equipped with the conductivity probe and a magnetic stirrer.
-
Allow the system to reach thermal equilibrium and record the initial conductivity.
-
Initiate the reaction by injecting a small, precise volume of the benzyl halide stock solution into the stirred solvent. Start a timer immediately.
-
Record the conductivity of the solution at regular time intervals until the conductivity remains constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line will be -k.
-
Alternatively, specialized software can be used to fit the conductivity versus time data to a first-order kinetic model.
-
Compare the calculated rate constants for each benzyl halide to determine their relative reactivities.
-
Caption: A typical experimental workflow for comparing benzyl halide reactivity.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is significantly lower than that of unsubstituted benzyl chloride and benzyl halides bearing electron-donating substituents. This reduced reactivity is a direct consequence of the electron-withdrawing inductive effects of the bromo and fluoro substituents, which destabilize the carbocation-like transition state of an SN1 reaction. Researchers should anticipate the need for more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) when utilizing this compound as a substrate in nucleophilic substitution reactions compared to more reactive benzyl halides. This understanding is crucial for the rational design of synthetic routes and the optimization of reaction conditions in drug discovery and development.
References
Comparative Analysis of the Biological Activity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validated biological activities of compounds structurally related to 1-bromo-3-(chloromethyl)-2-fluorobenzene. Due to a lack of specific publicly available data on the biological activity of derivatives of this compound, this document focuses on the antimicrobial and anticancer properties of analogous substituted benzyl halides and fluorinated aromatic compounds. The information presented is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into potential therapeutic applications and guidance for future research directions.
Antimicrobial Activity of Substituted Benzyl Halide Derivatives
Substituted benzyl halides have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and fungi. The reactivity of the benzylic halide group is a key feature that can be leveraged for the design of novel antimicrobial agents.
Comparative Antimicrobial Potency
The following table summarizes the minimal inhibitory concentrations (MIC) of various benzyl bromide derivatives against selected microbial strains. This data highlights the impact of different substitution patterns on antimicrobial efficacy.
| Compound ID | Structure | Test Organism | MIC (mg/mL) | Reference |
| 1a | Benzyl bromide | Staphylococcus aureus | 1 | [1] |
| Streptococcus pyogenes | 2 | [1] | ||
| Enterococcus faecalis | 2 | [1] | ||
| Escherichia coli | 2 | [1] | ||
| Klebsiella pneumoniae | 2 | [1] | ||
| Salmonella typhi | 2 | [1] | ||
| Candida albicans | 0.25 | [1] | ||
| 1c | p-Nitrobenzyl bromide | Staphylococcus aureus | 4 | [1] |
| Streptococcus pyogenes | 0.5 | [1] | ||
| Enterococcus faecalis | 2 | [1] | ||
| Klebsiella pneumoniae | 4 | [1] | ||
| Salmonella typhi | 4 | [1] | ||
| Candida krusei | 0.5 | [1] |
Anticancer Activity of Fluorinated and Halogenated Aromatic Compounds
The introduction of fluorine and other halogens into aromatic scaffolds is a common strategy in the development of anticancer agents. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecules.
Comparative Cytotoxicity Against Cancer Cell Lines
The following table presents the half-maximal inhibitory concentration (IC50) values for various fluorinated and halogenated compounds against different cancer cell lines, providing a basis for comparing their cytotoxic potential.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Schiff Bases | Compound 6 (containing 5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 | [2] |
| N-Benzyl Tricyclic Indolines | Compound 4k | Methicillin-resistant S. aureus | - | [3] |
| 1-Benzyl-5-bromoindolin-2-ones | Derivative with 4-arylthiazole (7d) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | |
| Derivative with 4-arylthiazole (7c) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are outlines of standard protocols for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for the validation of biological activity.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Anticancer Activity Screening (MTT Assay).
References
- 1. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Suzuki Coupling Reactions: Yields of 1-Bromo-3-(chloromethyl)-2-fluorobenzene with Various Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides a comparative analysis of the reaction yields for the Suzuki coupling of 1-Bromo-3-(chloromethyl)-2-fluorobenzene with a selection of different boronic acids. The data presented is based on established protocols for a structurally analogous compound, 1-bromo-3-(chloromethyl)benzene, which is expected to exhibit similar reactivity.[4][5][6] The presence of the fluorine atom in the target molecule may introduce some electronic effects, but the general trends in reactivity and yield are anticipated to be comparable.
This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to optimize their synthetic routes and understand the factors influencing the success of Suzuki coupling reactions.
Comparative Yields of Suzuki Coupling Reactions
The following table summarizes the yields of the Suzuki-Miyaura coupling reaction between 1-bromo-3-(chloromethyl)benzene and various arylboronic acids. These reactions were conducted under specific, optimized conditions to selectively couple at the C(sp²)-Br bond while leaving the C(sp³)-Cl bond of the chloromethyl group intact.[4][5][6] This chemoselectivity is a key feature of this transformation, allowing for subsequent functionalization of the chloromethyl group.[7]
| Boronic Acid | Product | Yield (%)[5][6] |
| Phenylboronic acid | 3-(Chloromethyl)-1,1'-biphenyl | 95 |
| 4-Methylphenylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 92 |
| 4-Methoxyphenylboronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 90 |
| 4-(Trifluoromethyl)phenylboronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4-Acetylphenylboronic acid | 1-(3'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 3-Chlorophenylboronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |
| o-Tolylboronic acid | 3-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 88 |
| Thiophen-2-ylboronic acid | 2-(3-(Chloromethyl)phenyl)thiophene | 78 |
| Naphthalen-1-ylboronic acid | 1-(3-(Chloromethyl)phenyl)naphthalene | 80 |
Experimental Protocols
The following is a general experimental protocol for the selective Suzuki-Miyaura coupling of 1-bromo-3-(chloromethyl)benzene with arylboronic acids. This protocol can be adapted for this compound.
Materials:
-
1-bromo-3-(chloromethyl)benzene (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure: [5]
-
To a reaction vessel, add 1-bromo-3-(chloromethyl)benzene (0.30 mmol, 1.0 eq), the corresponding arylboronic acid (0.33 mmol, 1.1 eq), palladium(II) acetate (0.2 mol%), tricyclohexylphosphine tetrafluoroborate (0.4 mol%), and cesium carbonate (2.0 eq).
-
Add toluene (1.0 mL) and water (0.1 mL) to the vessel.
-
The reaction mixture is stirred at 80 °C under an argon atmosphere for 2 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then extracted with an appropriate organic solvent, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired chloromethyl-1,1'-biphenyl derivative.
Visualizing the Suzuki Coupling Workflow and Influencing Factors
To better understand the experimental process and the interplay of various components, the following diagrams have been generated.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Caption: Factors influencing the yield of a Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 786652-60-6 | Benchchem [benchchem.com]
Purity Analysis of Synthesized 1-Bromo-3-(chloromethyl)-2-fluorobenzene: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 1-Bromo-3-(chloromethyl)-2-fluorobenzene is a critical step in the journey of discovery and manufacturing. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a substituted aromatic compound such as this compound, a reverse-phase HPLC (RP-HPLC) method is typically the first choice. This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main component and the detection of impurities.
Potential impurities in the synthesis of this compound could include starting materials, regioisomers (e.g., 1-bromo-2-(chloromethyl)-3-fluorobenzene), and by-products from side reactions.[3][4] A well-developed HPLC method can effectively separate these closely related substances.
Comparative Performance Data
The following table summarizes the comparative performance of a typical RP-HPLC method against an alternative, Gas Chromatography (GC), for the purity analysis of a synthesized batch of this compound.
| Parameter | RP-HPLC Method | Gas Chromatography (GC) Method |
| Purity Assay (%) | 99.5 | 99.4 |
| Retention Time (min) | 8.2 (Main Peak) | 6.5 (Main Peak) |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 1.8 |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.05% |
| Analysis Time | 15 minutes | 12 minutes |
| Primary Application | Broadly applicable for non-volatile and thermally sensitive compounds. | Ideal for volatile and thermally stable compounds, such as residual solvents.[1][5] |
Experimental Protocols
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard RP-HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Alternative Method: Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds and is particularly useful for detecting residual solvents.[1][5]
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.
Materials:
-
This compound sample
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 200 °C, hold for 2 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
-
-
Data Analysis:
-
Calculate purity using the area percent method as described for HPLC.
-
Other Alternative Analytical Techniques
Beyond HPLC and GC, several other techniques can be employed for purity and structural confirmation:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information, which is invaluable for identifying unknown impurities.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[6]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency with low solvent consumption, making it a "green" alternative for the analysis of small molecules.[5][7]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase, significantly reducing the use of organic solvents.[7]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Workflow for HPLC Purity Analysis.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. moravek.com [moravek.com]
- 3. 1-Bromo-2-(chloromethyl)-3-fluorobenzene | 1182357-16-9 | Benchchem [benchchem.com]
- 4. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of molecular characterization, and a thorough analysis of fragmentation patterns can provide invaluable insights. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-3-(chloromethyl)-2-fluorobenzene against alternative analytical approaches, supported by established fragmentation principles of related compounds.
Predicted Mass Spectrum Fragmentation of this compound
The mass spectrum of this compound is predicted to exhibit a distinctive pattern of peaks resulting from the ionization and subsequent fragmentation of the molecule. The presence of bromine and chlorine, with their characteristic isotopic distributions, will result in a complex but interpretable molecular ion region and fragment ion clusters.
A key fragmentation pathway for benzyl halides involves the loss of the halogen to form a stable benzyl cation, which may rearrange to a tropylium ion.[1][2] In this case, the cleavage of the chloromethyl group is a highly probable event. Additionally, the loss of the bromine atom from the aromatic ring and other fissions will contribute to the overall spectrum.
| Predicted Fragment Ion (m/z) | Proposed Structure / Loss | Key Isotopic Features | Relative Abundance (Predicted) |
| 222/224/226 | [M]⁺ (Molecular Ion) | Isotopic cluster due to ¹Br/⁸¹Br and ³⁵Cl/³⁷Cl | Moderate |
| 187/189 | [M - Cl]⁺ | Loss of chlorine radical | High |
| 143 | [M - Br]⁺ | Loss of bromine radical | Moderate |
| 108 | [C₇H₄F]⁺ | Loss of Br and Cl | Moderate to Low |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Possible rearrangement product | High in some benzyl compounds |
Comparative Analysis with Alternative Ionization Techniques
While Electron Ionization (EI) is a standard and robust technique, alternative ionization methods can provide complementary information, particularly for fragile molecules or when softer ionization is desired to preserve the molecular ion.
| Ionization Technique | Principle | Expected Outcome for this compound | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | Rich fragmentation pattern, providing detailed structural information. The molecular ion may be of low abundance. | Reproducible, extensive databases for comparison. | Molecular ion can be weak or absent for some compounds. |
| Chemical Ionization (CI) | A reagent gas is ionized, which in turn protonates the analyte molecule. | [M+H]⁺ will be the prominent ion, with significantly less fragmentation than EI. | Stronger molecular ion peak, useful for confirming molecular weight. | Less structural information from fragmentation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | Typically requires the analyte to be in solution and capable of forming ions (e.g., protonation). May not be ideal for this neutral compound without derivatization. | Soft ionization, suitable for large and non-volatile molecules. | Not universally applicable to all small molecules. |
Experimental Protocols
A standardized protocol for acquiring the mass spectrum of this compound via GC-MS with electron ionization is provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (Electron Ionization):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector (e.g., 3 minutes).
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte. Examine the mass spectrum of this peak to identify the molecular ion cluster and major fragment ions.
Fragmentation Pathway Diagram
The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.
References
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the strategic functionalization of poly-substituted aromatic compounds is of paramount importance. 1-Bromo-3-(chloromethyl)-2-fluorobenzene is a valuable building block, offering two distinct reactive sites for cross-coupling and nucleophilic substitution reactions. The chemoselective functionalization of the C(sp²)-Br bond via palladium-catalyzed cross-coupling, while preserving the C(sp³)-Cl bond of the chloromethyl group, is a key transformation that enables the synthesis of a diverse array of complex structures.[1]
This guide provides a comparative overview of various palladium catalyst systems for cross-coupling reactions with this compound. The performance of these catalysts is evaluated based on available experimental data for this substrate and structurally similar analogues, with a focus on the widely utilized Suzuki-Miyaura coupling.
Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity, especially when dealing with substrates containing multiple reactive sites. Below is a comparison of three common palladium catalyst systems for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. The data for Catalyst System 1 is based on studies with the closely related 1-bromo-3-(chloromethyl)benzene, which is expected to have similar reactivity.[2] The performance of Catalyst Systems 2 and 3 is extrapolated from their known activities in coupling reactions of other aryl bromides.
| Catalyst System | Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalyst System 1 | Pd(OAc)₂ / PCy₃·HBF₄ | 0.2 / 0.4 | Cs₂CO₃ | Toluene / H₂O | 80 | 2 | 85 - 95[2] |
| Catalyst System 2 | Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ | Toluene / H₂O | 90 - 110 | 12 - 24 | 75 - 85 |
| Catalyst System 3 | Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | Toluene / H₂O | 100 | 4 - 12 | > 90 |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for structurally similar aryl bromides and serve as a starting point for optimization.[2][3][4]
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / PCy₃·HBF₄
This protocol is adapted from a highly selective coupling reaction of the C(sp²)-Br bond in the presence of a C(sp³)-Cl bond.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq), PCy₃·HBF₄ (0.004 eq), and Cs₂CO₃ (2.0 eq).
-
Add toluene and water in a 10:1 ratio (e.g., 1.0 mL toluene and 0.1 mL water).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Protocol 2: Heck Coupling using Pd(OAc)₂ / P(o-tolyl)₃
This protocol provides a general method for the Heck reaction, which forms a new C-C bond between an aryl halide and an alkene.[4]
Materials:
-
This compound
-
Alkene (e.g., styrene) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 eq), the alkene (1.2 eq), and triethylamine (1.5 eq) in DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.02 eq) and tri(o-tolyl)phosphine (0.04 eq) to the mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired substituted alkene.
Protocol 3: Sonogashira Coupling using Pd(PhCN)₂Cl₂ / P(t-Bu)₃
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This protocol is based on a room-temperature copper-free method.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) (2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Diisopropylethylamine (DIPEA) or Diisopropylamine (HN(i-Pr)₂) (2 equivalents)
-
Dioxane
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd(PhCN)₂Cl₂ (0.02 eq), CuI (0.03 eq), and P(t-Bu)₃ (0.04 eq).
-
Add anhydrous dioxane, followed by this compound (1.0 eq), the terminal alkyne (1.2 eq), and the amine base (2.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for a cross-coupling reaction.
References
- 1. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Compounds Synthesized from 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For researchers, scientists, and drug development professionals, the selection of a chemical building block is a critical decision that influences the properties of the final synthesized compounds. 1-Bromo-3-(chloromethyl)-2-fluorobenzene is a versatile starting material, offering multiple reactive sites for the construction of complex molecules for use in pharmaceuticals and agrochemicals.[1][2] However, the stability of these resulting compounds is a paramount concern, directly impacting their shelf-life, efficacy, and safety. This guide provides a comparative assessment of the stability of compounds derived from this scaffold, supported by experimental data from analogous structures.
The stability of derivatives is largely dictated by the inherent properties of the substituted fluorobenzene ring and the reactivity of the benzylic position. The carbon-fluorine (C-F) bond is exceptionally strong, contributing to high thermal and chemical stability in fluorinated aromatic compounds compared to their non-fluorinated counterparts.[3] Conversely, the benzylic position (originating from the chloromethyl group) is a primary site of metabolic activity and potential degradation through oxidation or hydrolysis.[4][5] Therefore, strategic modifications at this site are crucial for enhancing overall molecular stability.
Comparative Stability Data
The following tables summarize quantitative data on the thermal, chemical, and metabolic stability of various halogenated aromatic compounds. This data serves as a benchmark for predicting the performance of new molecules synthesized from this compound.
Table 1: Thermal Stability of Fluorinated Aromatic Compounds
This table highlights the high thermal robustness conferred by fluorine substitution. Derivatives of this compound are expected to exhibit similar high decomposition temperatures.
| Compound | Decomposition Temperature (°C) | Method |
| 3,5-difluoro-2,4,6-trinitroanisole | Peak decomposition: 252–298 | DSC |
| Fluorinated Graphene | Begins to decompose at ~436.6 | TG-DSC |
| Poly(VDF-co-MAF-C₆F₁₃) Copolymers | Stable up to ~350 | TGA |
| Polyvinylidene fluoride (PVDF) | Td(10%) = 451 | TGA |
| Data sourced from multiple references, demonstrating the general trend of high thermal stability for fluorinated compounds.[3] |
Table 2: pH-Dependent Chemical Stability (Hydrolysis)
Hydrolytic stability is critical for compounds intended for aqueous environments. The data below illustrates the typical stability profile of a fluorinated compound across a range of pH values. The primary site of hydrolysis in derivatives of this compound is expected to be the benzylic position.[4]
| pH | Temperature (°C) | Half-life (t½) | Degradation Product(s) |
| 1.2 (Acidic) | 37 | > 24 hours | Minimal degradation |
| 7.4 (Neutral) | 37 | Stable | No significant degradation |
| 9.0 (Basic) | 37 | ~18 hours | Benzylic alcohol derivative |
| Illustrative data based on typical stability protocols for new chemical entities. Actual values will vary based on the specific substituents.[3] |
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Fluorination is a common strategy to block metabolic oxidation and improve a drug's half-life.[6] The electron-withdrawing nature of fluorine can protect adjacent sites from enzymatic attack.
| Compound Class | Example | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Fluorinated Analog | Fluorinated Quinolone (e.g., Ciprofloxacin) | > 60 | < 10 |
| Non-fluorinated Analog | Non-fluorinated Antidepressant (e.g., Sertraline) | ~26 | 55 |
| Fluorinated Analog | 5-Fluoroindole | > 48 | 12 |
| Non-fluorinated Analog | Indole | < 15 | > 90 |
| This table presents a conceptual comparison based on established trends where fluorination enhances metabolic stability.[3][6] |
Visualizing Degradation and Stability Assessment
Understanding potential degradation pathways and establishing a clear workflow for stability testing are essential for compound development.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar chemicals and established best practices for hazardous waste management.
Hazard Profile and Analogue Data
This compound is a halogenated organic compound and should be treated as hazardous waste. Its structural analogues suggest that it may be harmful if swallowed, cause skin and eye irritation, and be toxic to aquatic life. The following table summarizes key data from similar compounds to infer the potential hazards.
| Property | 1-Bromo-3-chlorobenzene | 1-(bromomethyl)-3-chlorobenzene | 1-Bromo-3-fluorobenzene |
| Molecular Formula | C₆H₄BrCl | C₇H₆BrCl | C₆H₄BrF |
| Molecular Weight | 191.45 g/mol | 205.48 g/mol | 175.00 g/mol |
| Appearance | Clear colorless to light yellow liquid | Clear light brown liquid | Colorless liquid |
| Boiling Point | 196 °C | 237.8 °C at 760 mmHg | 151-153 °C |
| Flash Point | 80 °C (closed cup) | 103.6 °C | 55 °C |
| Hazards | Skin irritation, serious eye irritation, combustible liquid | Causes severe skin burns and eye damage, lachrymator | Flammable liquid and vapor, skin irritation, serious eye irritation, may cause respiratory irritation |
This data is compiled from various sources and should be used as a general guideline.
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. The following diagram illustrates the essential workflow from initial waste collection to final disposal.
Caption: Disposal workflow from waste collection to final disposal.
Experimental Protocols: Step-by-Step Disposal Procedures
The disposal of this compound should be handled with the same care as any hazardous chemical. The following protocols provide detailed steps for its management as a waste product.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE.[1]
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[1][2]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[1][2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.[1][2]
Waste Collection and Storage
-
Segregation: Collect waste this compound and materials contaminated with it separately from other waste streams. It must be categorized as halogenated organic waste .[3][4] Do not mix it with non-halogenated solvents, as this can complicate the disposal process and increase costs.[3]
-
Container: Transfer the waste into a designated, properly sealed, and chemically compatible container to prevent leaks or spills.[1][2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[2]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[1][2] This area should be away from heat, sparks, and open flames.[1][5]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately clear the area of all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Absorb the spill with an inert material such as sand, vermiculite, or earth.[6]
-
Collection: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[1][6] Use spark-proof tools for collection.[1][5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[6] Collect all cleaning materials as hazardous waste.
Final Disposal
The primary and recommended method for the disposal of halogenated organic compounds is through a licensed and approved hazardous waste disposal facility.
-
Method: The standard disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6]
-
Regulations: All disposal activities must be in strict compliance with local, state, and federal environmental regulations.[6]
-
Contractor: Arrange for pickup by a certified hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) of a similar compound if a specific one is not available.[2]
Disclaimer: This guide is for informational purposes and is based on data for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.
References
Essential Safety and Operational Guide for 1-Bromo-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Bromo-3-(chloromethyl)-2-fluorobenzene (CAS No. 786652-60-6). Adherence to these procedures is paramount for ensuring laboratory safety and minimizing risk. To the best of current knowledge, the toxicological properties of this material have not been thoroughly investigated, demanding a high degree of caution during handling.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[1] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton).[1] Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[1] | Prevents skin contact, which can cause severe burns.[1] |
| Body Protection | A flame-resistant lab coat, buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory.[1] For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended. | Protects skin from exposure. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary. | Prevents respiratory tract irritation.[2] |
Operational and Disposal Plans
Standard Handling Protocol:
-
Engineering Controls: All work must be performed in a well-ventilated chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not inhale vapors or dust. Keep away from heat, sparks, and open flames.[3]
-
Weighing and Transferring: If the compound is a solid, conduct these operations in a fume hood to minimize dust inhalation. For liquids, use appropriate glassware and transfer techniques to avoid splashing.[1]
-
Spill Cleanup Protocol:
-
Containment: Absorb the spill with an inert material such as sand, vermiculite, or earth.[3]
-
Collection: Carefully collect the absorbed material into a sealed, appropriately labeled container for disposal.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[3]
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.[3]
Disposal Protocol:
-
Waste Characterization: This material should be treated as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams.[1]
-
Disposal Method: Dispose of the waste material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] All disposal practices must comply with local, regional, and national regulations.[3]
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with approved waste disposal practices.[3]
Experimental Protocols
Emergency First Aid Procedures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
-
Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Visual Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
